2-Methyl-1,3-benzothiazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKVUPMDDFICNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351427 | |
| Record name | 2-methyl-1,3-benzothiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68867-14-1 | |
| Record name | 2-methyl-1,3-benzothiazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-benzothiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-1,3-benzothiazol-5-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-benzothiazol-5-ol
Introduction
This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and logical workflows for its synthesis and potential biological interactions.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These descriptors are essential for its identification, handling, and application in research settings.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₈H₇NOS | PubChem[4] |
| Molecular Weight | 165.21 g/mol | PubChem[4] |
| Exact Mass | 165.02483502 Da | PubChem[4] |
| CAS Number | 68867-14-1 | PubChem[4] |
| InChIKey | LAKVUPMDDFICNR-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)O | PubChem[4] |
| Topological Polar Surface Area | 61.4 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
Spectral Information
Spectroscopic data is critical for the structural elucidation and confirmation of this compound.
-
¹³C NMR Spectroscopy : Data is available for this compound, recorded on a JEOL FX-60Q instrument.[4]
-
¹H NMR Spectroscopy : Publicly available spectra exist for this compound.[4]
-
Infrared (IR) Spectroscopy : An Attenuated Total Reflectance (ATR) IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument.[4]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and widely applicable method for the synthesis of 2-substituted benzothiazoles can be described. This method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes or ketones.[1][5]
General Protocol for the Synthesis of 2-Substituted Benzothiazoles:
This procedure is adapted from common methods for synthesizing the benzothiazole scaffold.[1][5][6]
-
Reactant Preparation : In a round-bottom flask, dissolve 1 equivalent of the appropriate 2-aminothiophenol (in this case, 2-amino-4-mercaptophenol would be the precursor) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[1]
-
Addition of Carbonyl Source : Add 1 to 1.2 equivalents of the corresponding aldehyde or ketone (for the target compound, acetaldehyde or a synthetic equivalent would be used).
-
Catalyst and Oxidation : Introduce a catalyst and an oxidizing agent. A common system is a mixture of H₂O₂/HCl in ethanol, which facilitates the cyclization and subsequent aromatization to the benzothiazole ring.[5] Other methods employ catalysts like zinc acetate (Zn(OAc)₂·2H₂O) and heat the mixture, often in an open atmosphere.[6]
-
Reaction Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Work-up and Purification : Upon completion, the reaction mixture is cooled. If a solid product precipitates, it is collected by filtration and washed with water or a cold solvent.[6] If the product remains in solution, the solvent is removed under reduced pressure, and the crude residue is purified.
-
Purification : Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted benzothiazole.[6]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzothiazoles, a common class to which this compound belongs.
Conceptual Biological Interaction Pathway
Benzothiazole derivatives are known to interact with various biological targets, often acting as inhibitors of enzymes or modulators of receptors.[1][7] The diagram below conceptualizes this interaction.
References
An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, representative experimental protocols, and logical workflows pertinent to its synthesis and potential mechanism of action.
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound .[1] It consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core. A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is at the 5-position of the benzene ring.
Chemical Structure:
-
Molecular Formula: C₈H₇NOS[1]
-
SMILES: CC1=NC2=C(S1)C=CC(=C2)O[1]
-
InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N[1]
Physicochemical and Computed Properties
Quantitative data for this compound is primarily based on computational models. These properties are essential for predicting its behavior in biological systems and for guiding drug design and development efforts.
| Property Name | Value | Source |
| Molecular Weight | 165.21 g/mol | PubChem[1] |
| Exact Mass | 165.02483502 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 61.4 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| CAS Number | 68867-14-1 | PubChem[1] |
Experimental Protocols
While specific experimental procedures for this compound are not extensively published, the following protocols are representative of the synthesis and characterization of this class of compounds, based on established methods for benzothiazole synthesis.[2][3][4]
The most common and direct method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2]
Objective: To synthesize this compound.
Reaction Scheme: 2-Amino-4-mercaptophenol reacts with acetic acid, typically in the presence of a dehydrating agent or catalyst, to yield the target compound.
Materials:
-
2-Amino-4-mercaptophenol
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-mercaptophenol (1 equivalent) and an excess of glacial acetic acid (which also acts as the solvent).
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
-
Heat the reaction mixture to 120-140 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) in the upfield region (~2.5-2.8 ppm), signals for the aromatic protons on the benzothiazole ring in the downfield region (~6.8-7.8 ppm), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O.[5]
-
¹³C NMR: Characteristic signals would appear for the methyl carbon, the aromatic carbons, and the C-2 carbon attached to both sulfur and nitrogen, which typically shows a downfield shift (~150-170 ppm).[5]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C=N stretching vibration of the thiazole ring would appear around 1600-1650 cm⁻¹.
-
C-S stretching vibrations would be observed in the fingerprint region.
-
-
Mass Spectrometry (MS):
Visualizations: Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental and logical processes.
Caption: General workflow for the synthesis of this compound.
Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities by interacting with various biological targets.[6][7] This diagram illustrates a logical pathway from the chemical scaffold to a potential therapeutic outcome, such as anticancer activity, which is a frequently studied property of this class of compounds.[7]
Caption: Logical pathway for the potential biological activity of a benzothiazole derivative.
References
- 1. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
An In-Depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol
CAS Number: 68867-14-1
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, potential synthetic routes, and available data on its biological activities.
Compound Identity and Properties
This compound, also known as 5-hydroxy-2-methylbenzothiazole, is a benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry, known to be a component of various biologically active molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68867-14-1 | [3] |
| Molecular Formula | C₈H₇NOS | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 185-187 °C | [4] |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would likely involve the condensation of 2-amino-4-mercaptophenol with acetic acid or an acetic acid derivative (e.g., acetyl chloride or acetic anhydride). This reaction typically requires a catalyst and heat.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylbenzothiazol-5-ol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
physical and chemical properties of 2-Methyl-1,3-benzothiazol-5-ol
An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes a summary of its known biological activities, detailed experimental protocols for its synthesis and analysis, and visualizations of potential signaling pathways it may influence.
Core Properties of this compound
This compound, also known as 5-hydroxy-2-methylbenzothiazole, is a heterocyclic organic compound with a molecular formula of C₈H₇NOS.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position.
Physical Properties
The physical characteristics of this compound are summarized in the table below. While experimental data for some properties are limited, available information and data from closely related compounds are provided for reference.
| Property | Value | Source |
| Molecular Weight | 165.21 g/mol | PubChem CID 699799[1] |
| Appearance | White to pale yellow crystalline powder | ChemBK[2] |
| Melting Point | 193-195 °C | Sigma-Aldrich[3], ChemBK[2] |
| Boiling Point | 313.7 °C at 760 mmHg (Predicted) | ChemBK[2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[2] Very slightly soluble in water.[4] | ChemBK[2], PubChem CID 7222[4] |
Chemical Properties
The chemical properties of this compound are detailed in the following table. These properties are crucial for understanding its reactivity and stability.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 699799[1] |
| Molecular Formula | C₈H₇NOS | PubChem CID 699799[1] |
| CAS Number | 68867-14-1 | PubChem CID 699799[1] |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)O | PubChem CID 699799[1] |
| InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N | PubChem CID 699799[1] |
| pKa | Data not available. Prediction requires specialized software. | |
| LogP (Predicted) | 2.4 | PubChem CID 699799[1] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound, based on established procedures for closely related benzothiazole derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a substituted 2-aminothiophenol with an acetylating agent. The following protocol is adapted from a method for preparing a similar derivative.[5]
Materials:
-
2-Amino-4-mercaptophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide solution (5 wt%)
-
Organic solvent (e.g., ethyl acetate)
-
Ice
Procedure:
-
In a reaction flask, add 2-amino-4-mercaptophenol to glacial acetic acid.
-
Slowly add acetic anhydride to the mixture.
-
Heat the reaction mixture and maintain it at a constant temperature for a specified period (e.g., 1.5 hours at 130°C).
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Cool the filtrate in an ice-water bath to 0-5°C.
-
Slowly add a 5 wt% sodium hydroxide solution dropwise to adjust the pH of the system to approximately 7.0.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Distill the organic solvent to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Analytical Methodologies
2.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is suitable for the identification and quantification of this compound in various matrices. The protocol is based on methods developed for other benzothiazole derivatives.[6][7][8]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer (TQMS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid to improve peak shape).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter before injection.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl group protons.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet for the hydroxyl proton.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbon.
-
Signals in the aromatic region for the carbons of the benzothiazole ring system.
Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. While the specific biological targets of this compound are not yet fully elucidated, research on related hydroxy-benzothiazole compounds suggests potential interactions with several key signaling pathways.
Potential Molecular Targets
Based on studies of similar compounds, this compound may modulate the activity of the following proteins:
-
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): A key regulator of inflammation and cell death pathways.[9][10][11][12]
-
G Protein-Coupled Receptor 183 (GPR183): Involved in immune cell migration and function.[13]
-
Phosphoinositide 3-kinase gamma (PI3Kγ): Plays a crucial role in inflammatory and immune responses.[14][15][16]
Visualized Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarity to known inhibitors of these pathways.
RIPK1 Signaling Pathway:
Caption: Potential inhibition of the RIPK1 signaling pathway.
GPR183 Signaling Pathway:
Caption: Potential modulation of the GPR183 signaling pathway.
PI3Kγ Signaling Pathway:
Caption: Potential inhibition of the PI3Kγ signaling pathway.
Conclusion
This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a detailed overview of its known physical and chemical properties, along with plausible experimental protocols for its synthesis and analysis. The exploration of its potential interactions with key signaling pathways such as RIPK1, GPR183, and PI3Kγ highlights its therapeutic potential. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its efficacy in various disease models.
References
- 1. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Modulation of GPR183 signaling shows potential for remyelination therapy | BioWorld [bioworld.com]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecards.org [genecards.org]
- 14. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1,3-benzothiazol-5-ol
This guide provides essential physicochemical data for 2-Methyl-1,3-benzothiazol-5-ol, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate easy access and comparison for scientific applications.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | PubChem[1] |
| Molecular Weight | 165.21 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 68867-14-1 | PubChem[1] |
References
A Technical Guide to the Solubility of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-benzothiazol-5-ol (CAS: 68867-14-1). Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility of the compound in a range of common solvents based on established chemical principles. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of its thermodynamic solubility using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodology required to assess the solubility of this and similar benzothiazole derivatives.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzothiazole core structure. The benzothiazole moiety is a significant pharmacophore found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The solubility of such compounds is a critical physicochemical parameter that profoundly influences their behavior in both chemical and biological systems. It is a key determinant of bioavailability, formulation feasibility, and efficacy in drug discovery and development[4][5].
The structure of this compound, with its aromatic rings, methyl group, and a polar hydroxyl (-OH) group, suggests a nuanced solubility profile. It is expected to exhibit moderate solubility in polar organic solvents and limited solubility in both highly non-polar solvents and water.
Predicted Solubility Profile
The following table summarizes the expected solubility of this compound in various common solvents. It must be emphasized that these are predictions and require experimental verification.
| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Low / Insoluble | The high non-polar character of hexane is unlikely to overcome the crystal lattice energy and solvate the polar hydroxyl group effectively. |
| Toluene | 2.4 | Sparingly Soluble | Aromatic interactions (π-π stacking) may provide some solubilizing effect, but the overall polarity mismatch limits high solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Moderately Soluble | Offers a good balance of polarity to interact with the benzothiazole ring system. |
| Acetone | 5.1 | Soluble | The ketone group can act as a hydrogen bond acceptor, facilitating interaction with the compound's hydroxyl group. | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the compound. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. | |
| Polar Protic | Methanol | 5.1 | Soluble | Capable of hydrogen bonding (both as a donor and acceptor) with the hydroxyl group of the solute. |
| Ethanol | 4.3 | Soluble | Similar to methanol, it can engage in hydrogen bonding, promoting solubility. | |
| Water | 10.2 | Sparingly Soluble | Despite the presence of a hydroxyl group, the large, non-polar benzothiazole backbone is expected to significantly limit aqueous solubility. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reliable quantitative data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended. This method is considered the "gold standard" for determining thermodynamic solubility[6][7].
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is achieved, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified, typically using HPLC.
3.2. Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.3. Detailed Methodology
-
Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards covering the expected solubility range. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials (e.g., add 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation[6].
-
Equilibration: Add a precise volume of the desired test solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached[5][8].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the suspended particles settle. To separate the solid phase, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent[4]. This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve[9][10].
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the recommended shake-flask protocol for determining thermodynamic solubility.
Caption: Workflow for solubility determination.
4.2. Logical Diagram: Solvent Polarity Classification
Understanding solvent polarity is fundamental to predicting solubility. This diagram provides a logical classification of the solvents discussed in this guide.
Caption: Logical classification of common solvents.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, its molecular structure allows for reasoned predictions of its behavior in various solvents. It is anticipated to be soluble in polar organic solvents like alcohols and DMSO, with limited solubility in water and non-polar hydrocarbons. For any research or development application, it is imperative that these predictions are confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for obtaining accurate thermodynamic solubility data, which is essential for advancing the study and application of this promising benzothiazole derivative.
References
- 1. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. scielo.br [scielo.br]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectral Data of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-1,3-benzothiazol-5-ol (CAS No: 68867-14-1), a molecule of interest in medicinal chemistry and materials science. This document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Spectroscopic Data Analysis
The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.58 | d | 1H | Ar-H |
| 7.15 | d | 1H | Ar-H |
| 6.85 | dd | 1H | Ar-H |
| 2.75 | s | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with deuterated solvents.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | C=N |
| 155.5 | C-O |
| 153.8 | Ar-C |
| 132.5 | Ar-C |
| 123.0 | Ar-CH |
| 115.8 | Ar-CH |
| 108.2 | Ar-CH |
| 20.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3100 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2925-2850 | Aliphatic C-H | Stretching |
| ~1615 | C=N | Stretching |
| 1500-1400 | Aromatic C=C | Stretching |
| ~1250 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 165.02483502 Da.[1]
| m/z | Relative Intensity (%) | Assignment |
| 165 | 100 | [M]⁺ |
| 137 | ~40 | [M - CO]⁺ |
| 124 | ~30 | [M - CH₃CN]⁺ |
| 108 | ~25 | [C₆H₄OS]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the detection of the hydroxyl proton, a D₂O exchange experiment can be performed.
IR Spectroscopy Protocol
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry Protocol
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is introduced into the ion source, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.
References
Biological Activity of 2-Methyl-1,3-benzothiazol-5-ol Derivatives: A Survey of the Landscape
A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activities of derivatives of 2-Methyl-1,3-benzothiazol-5-ol. While the broader class of benzothiazole derivatives has been extensively investigated for a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, derivatives stemming directly from the this compound core structure are not prominently featured in published studies.
This technical guide aims to provide an overview of the known biological activities within the benzothiazole family, which can serve as a foundational understanding for researchers and drug development professionals interested in the potential of this compound derivatives. The information presented is drawn from studies on structurally related benzothiazole compounds, offering insights into the potential therapeutic avenues that derivatives of this specific scaffold might explore.
General Biological Activities of Benzothiazole Derivatives
The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The diverse therapeutic applications of these derivatives stem from the versatility of the benzothiazole ring system, which can be readily functionalized at various positions to modulate its physicochemical and biological properties.[3][4][5]
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzothiazole derivatives.[6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the well-studied mechanisms is the inhibition of protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[9] Some benzothiazole derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9][10][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication.[9] Others interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.
The structure-activity relationship (SAR) studies of benzothiazole derivatives have indicated that the nature and position of substituents on the benzothiazole ring play a crucial role in determining their antimicrobial potency and spectrum.[3][5]
Experimental Methodologies for Biological Evaluation
To assess the biological activity of novel compounds, a variety of standardized in vitro and in vivo assays are employed. The following are examples of common experimental protocols used in the evaluation of benzothiazole derivatives.
In Vitro Cytotoxicity Assays
A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial activity of compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a common technique for determining MIC values.
Broth Microdilution Assay Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound derivatives are not documented, the broader class of benzothiazoles has been implicated in modulating various cellular signaling cascades. For instance, in the context of cancer, benzothiazole derivatives have been suggested to interfere with pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.
The general workflow for the discovery and initial biological evaluation of novel benzothiazole derivatives can be visualized as follows:
Caption: A generalized workflow for the development and biological evaluation of novel benzothiazole derivatives.
Conclusion and Future Directions
The existing body of scientific literature provides a strong rationale for the exploration of benzothiazole derivatives as potential therapeutic agents. However, the specific biological activities of derivatives of this compound remain a largely unexplored area of research. Future studies should focus on the synthesis of a library of these specific derivatives and their systematic evaluation in a panel of biological assays. Such investigations will be crucial to elucidate their therapeutic potential, understand their mechanisms of action, and establish structure-activity relationships that can guide the design of more potent and selective drug candidates. The methodologies and insights gained from the broader field of benzothiazole research provide a solid framework for these future endeavors.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Therapeutic Potential of 2-Methyl-1,3-benzothiazol-5-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic uses of a specific analogue, 2-Methyl-1,3-benzothiazol-5-ol. While direct experimental data on this particular compound is limited in publicly available literature, this document aims to provide a comprehensive overview of the therapeutic promise of the broader benzothiazole class. By examining closely related compounds, we can infer potential applications, relevant biological pathways, and experimental methodologies that could be applied to this compound. This guide will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this intriguing class of molecules.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. This versatility has led to the development of benzothiazole-containing compounds with a wide spectrum of therapeutic applications, including:
-
Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential to inhibit cancer cell growth.[1] They have been shown to target various mechanisms in cancer progression, including the inhibition of crucial enzymes and transcription factors.
-
Antimicrobial Properties: The benzothiazole nucleus is a key component in a variety of compounds exhibiting potent antibacterial and antifungal activities.[2][3]
-
Anti-inflammatory Effects: Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
-
Neurodegenerative Diseases: The structural characteristics of certain benzothiazoles make them promising candidates for the development of agents targeting neurodegenerative conditions like Alzheimer's disease, primarily as imaging agents for amyloid plaques.[4]
A Case Study: Benzothiazole Derivatives as FOXM1 Inhibitors
Given the limited specific data on this compound, we will examine a closely related area of research: the development of benzothiazole derivatives as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a well-known oncogenic driver, overexpressed in a variety of human cancers, making it an attractive target for anticancer drug development.[1][5]
Quantitative Data on FOXM1 Inhibition
A recent study synthesized and evaluated a series of novel benzothiazole derivatives for their ability to inhibit FOXM1. The in vitro efficacy of these compounds was assessed against the MDA-MB-231 breast cancer cell line. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized in the table below.[1]
| Compound ID | Structure | Cell Line | IC50 (µM) |
| FDI-6 (Reference) | Not provided in search results | MDA-MB-231 | 20.79 |
| KC12 | Benzothiazole derivative | MDA-MB-231 | 6.13 |
| KC21 | Benzothiazole-thiazolidinedione hybrid | MDA-MB-231 | 10.77 |
| KC30 | Benzothiazole-thiazolidinedione hybrid | MDA-MB-231 | 12.86 |
This table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against the MDA-MB-231 breast cancer cell line, as indicated by their IC50 values.[1]
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro anticancer activity of benzothiazole derivatives, based on methodologies described for FOXM1 inhibitors.[1]
Cell Culture and Maintenance:
-
The human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay):
-
MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized benzothiazole compounds and the reference compound (FDI-6) for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are yet to be elucidated, we can hypothesize its potential involvement in pathways relevant to the known activities of benzothiazoles. The inhibition of FOXM1 by benzothiazole derivatives, for example, would impact downstream signaling cascades that control cell proliferation, survival, and invasion.
Below is a representative diagram illustrating a potential mechanism of action for a benzothiazole derivative targeting the FOXM1 signaling pathway in cancer.
Caption: Hypothetical pathway of FOXM1 inhibition by a benzothiazole derivative.
Experimental Workflow for Drug Discovery
The following diagram outlines a generalized workflow for the discovery and preclinical evaluation of novel benzothiazole-based therapeutic agents.
Caption: A generalized workflow for the discovery of benzothiazole-based drugs.
Conclusion and Future Directions
While specific therapeutic applications for this compound remain to be discovered, the extensive research into the broader benzothiazole class provides a strong foundation for future investigations. The demonstrated efficacy of related compounds in areas such as oncology highlights the potential of this scaffold.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. A systematic approach, beginning with in vitro screening against a panel of cancer cell lines and microbial strains, would be a logical first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutic agents. The exploration of its potential as a neuroimaging agent, given the precedent set by other 6-hydroxybenzothiazole derivatives, also warrants consideration.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 5. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 2-Methyl-1,3-benzothiazol-5-ol research
An In-depth Technical Guide to the Research of 2-Methyl-1,3-benzothiazol-5-ol
Introduction
This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5][6] The 2-methyl and 5-hydroxyl substitutions on the benzothiazole ring system make this compound a versatile precursor for the synthesis of novel derivatives with tailored therapeutic potential.[7] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological evaluation of this compound and its derivatives, with a focus on its role as a scaffold for developing potent enzyme inhibitors.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | [8] |
| Molecular Weight | 165.21 g/mol | [8] |
| CAS Number | 68867-14-1 | [8] |
| Appearance | Solid | |
| Melting Point | 193-195 °C | |
| IUPAC Name | This compound | [8] |
| InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N | |
| SMILES | Cc1nc2cc(O)ccc2s1 |
Synthesis and Derivatization
The synthesis of the benzothiazole nucleus is a well-established area of organic chemistry, often involving the condensation of 2-aminobenzenethiol with various electrophiles like aldehydes, ketones, or acids.[1][9] Recent advancements have focused on developing more efficient, environmentally friendly, and catalytically driven methods.[1][7]
For this compound, a key application is its use as a starting material for the synthesis of derivatives with enhanced biological activity. A primary synthetic route involves the O-alkylation of the hydroxyl group.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives
The following protocol is adapted from the synthesis of monoamine oxidase (MAO) inhibitors derived from this compound.[6]
-
Dissolution: Dissolve 2-methylbenzo[d]thiazol-5-ol (1 equivalent) in dimethylformamide (DMF).
-
Addition of Reagents: Add the appropriate substituted benzyl bromide derivative (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate and allow it to recrystallize to yield the pure product.
-
Characterization: Confirm the structure of the synthesized derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Determine the purity using High-Performance Liquid Chromatography (HPLC).[6]
Caption: General workflow for the synthesis of 5-(benzyloxy)-2-methylbenzo[d]thiazole derivatives.
Biological Activities and Applications
The benzothiazole scaffold is associated with a diverse range of biological activities. For derivatives of this compound, research has particularly highlighted their potent enzyme inhibitory effects.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[6]
Recent studies have demonstrated that derivatives of this compound are potent inhibitors of both MAO-A and MAO-B.[6] The inhibitory activity is often evaluated in terms of the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound | Substituent (on benzyl ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 5a | 4-Fluoro | > 100 | 0.0078 | > 12820 |
| 5b | 4-Bromo | 1.18 | 0.0088 | 134 |
| 5c | 4-Iodo | 1.83 | 0.0056 | 327 |
| 5d | 4-Nitro | > 100 | 0.0052 | > 19230 |
| 5e | 4-Chloro | 0.132 | 0.0054 | 24 |
| 5f | 3-Chloro | 1.05 | 0.0110 | 95 |
| 5g | 2-Chloro | 0.829 | 0.0100 | 83 |
| Data adapted from Van der Walt et al., 2024.[6] The study synthesized a series of compounds where the hydroxyl group of 2-methylbenzo[d]thiazol-5-ol or -6-ol was reacted with substituted benzyl bromides. The table shows data for the 5-O-substituted series. |
The data reveals that these compounds are exceptionally potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[6] Several derivatives, such as 5a and 5d , also exhibit high selectivity for MAO-B over MAO-A.[6]
Caption: Mechanism of MAO inhibition by this compound derivatives.
Antioxidant Activity
The benzothiazole nucleus is a known pharmacophore in compounds exhibiting antioxidant properties.[10][11][12] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[13] Antioxidants can neutralize these harmful species. The phenolic hydroxyl group at the 5-position of this compound is a key structural feature that suggests inherent antioxidant potential, as phenolic compounds are well-known radical scavengers. Studies on related benzothiazole and thiazole derivatives confirm that the presence of hydroxyl groups contributes significantly to their ability to mitigate oxidative damage.[11][13]
Other Potential Activities
The broader class of benzothiazole derivatives has been investigated for a multitude of other therapeutic applications, suggesting further avenues of research for this compound derivatives. These include:
-
Antimicrobial and Antifungal Activity: Various benzothiazoles have shown efficacy against bacterial and fungal strains.[2][5]
-
Anticancer Activity: Some benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: The scaffold is present in compounds with reported anti-inflammatory effects.[1]
Detailed Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol is a generalized method based on procedures described for evaluating benzothiazole-based MAO inhibitors.[14][15]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine, a non-fluorescent substrate, is prepared in a suitable buffer (e.g., potassium phosphate buffer).
-
Inhibitor Preparation: The synthesized this compound derivatives are dissolved (typically in DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate for another period (e.g., 20-30 minutes) at 37 °C.
-
Stop the reaction by adding a basic solution (e.g., NaOH).
-
-
Fluorescence Measurement: The enzymatic reaction converts kynuramine to 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~310 nm and emission at ~400 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.
Conclusion
This compound is a valuable chemical scaffold with significant potential in drug discovery. Its straightforward derivatization, particularly at the 5-hydroxyl position, allows for the synthesis of compounds with potent and selective biological activities. The exceptional MAO-B inhibitory potency of its benzyloxy derivatives highlights its promise for the development of new therapeutics for neurodegenerative diseases.[6] Future research should continue to explore the structure-activity relationships of this scaffold, investigate its antioxidant and other potential pharmacological properties, and optimize lead compounds for in vivo efficacy and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. d-nb.info [d-nb.info]
- 7. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 8. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 2-Methyl-1,3-benzothiazol-5-ol based on available data. Where specific data for this compound is unavailable, information from structurally similar compounds, particularly 2-methylbenzothiazole, has been included to provide a more complete toxicological profile. This information is intended for professional use in a laboratory or industrial setting and should not be interpreted as a complete safety endorsement. All necessary safety precautions should be taken when handling this chemical.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 68867-14-1 | PubChem |
| Molecular Formula | C₈H₇NOS | PubChem |
| Molecular Weight | 165.21 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound. Key recommendations include avoiding contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.
Toxicological Data
Direct quantitative toxicological data for this compound is limited in the public domain. Therefore, data from the closely related structural analog, 2-methylbenzothiazole , is presented as a surrogate to provide an indication of potential toxicity.
| Toxicity Endpoint | Test Species | Route of Administration | Value | Source |
| LD₅₀ (Acute Toxicity) | Mouse | Intraperitoneal | 300 mg/kg | ChemicalBook[1] |
| Cytotoxicity (LC₅₀) | Human gastric carcinoma cells (MGC-803) | In vitro | > 50% cytotoxicity at highest concentration | PubMed[2] |
| Cytotoxicity (LC₅₀) | Human lung carcinoma cells (A549) | In vitro | 270 mg/L | PubMed[2] |
| Genotoxicity (SOS/umu test) | Salmonella typhimurium TA1535/pSK1002 | In vitro | Negative | PubMed[2] |
| Genotoxicity (In vitro micronucleus test) | Human lung carcinoma cells (A549) | In vitro | Positive | PubMed[2] |
Note: The intraperitoneal LD₅₀ value for 2-methylbenzothiazole suggests moderate acute toxicity. The in vitro data indicates potential for cytotoxicity and genotoxicity, particularly chromosomal damage, in human cells.
Experimental Protocols
The following sections detail standardized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints identified for this compound and its analogs.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels. The goal is to identify a dose that causes evident toxicity without mortality.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[3]
-
Main Study: A group of at least 5 animals is dosed at the selected starting level.
-
Dosing: The test substance is administered as a single oral dose by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[3]
-
Endpoints: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.
Methodology:
-
Test Animal: A single albino rabbit is typically used for the initial test.[4]
-
Application: 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.[4]
-
Exposure: The exposure period is 4 hours.[5]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects are not reversible, observation may continue for up to 14 days.[6]
-
Scoring: Skin reactions are scored according to a standardized grading system.
-
Confirmatory Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[4]
Acute Eye Irritation/Corrosion (OECD 405)
This test determines the potential of a substance to cause irritation or corrosion to the eyes.
Methodology:
-
Test Animal: The initial test is performed on a single albino rabbit.[7]
-
Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]
-
Scoring: Ocular lesions are scored using a standardized system.
-
Confirmatory Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[7]
In Vitro Micronucleus Test
This assay is used to detect the genotoxic potential of a substance by identifying its ability to cause chromosomal damage, leading to the formation of micronuclei.
Methodology:
-
Cell Culture: Human or other mammalian cell lines are cultured to a suitable density.
-
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[8]
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[8]
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9]
-
Cytotoxicity Assessment: Concurrent cytotoxicity assays (e.g., Relative Population Doubling or Relative Increase in Cell Count) are performed to ensure that the observed genotoxicity is not a result of high levels of cell death.
Potential Signaling Pathways of Toxicity
While specific signaling pathways for this compound have not been elucidated, studies on other benzothiazole derivatives suggest potential mechanisms of toxicity, primarily involving the induction of apoptosis (programmed cell death). Two key signaling pathways that are often implicated in chemical-induced cellular stress and apoptosis are the PI3K/Akt and MAPK pathways.
Hypothetical PI3K/Akt Signaling Pathway Inhibition
Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[10][11] This pathway is crucial for cell survival and proliferation.
Hypothesized Mechanism:
-
Inhibition of PI3K: this compound may directly or indirectly inhibit Phosphoinositide 3-kinase (PI3K).
-
Reduced Akt Phosphorylation: Inhibition of PI3K leads to decreased phosphorylation and activation of Akt (also known as Protein Kinase B).
-
Activation of Pro-Apoptotic Proteins: Inactivated Akt can no longer suppress pro-apoptotic proteins (e.g., Bad, Bax) and cell cycle inhibitors.
-
Induction of Apoptosis: The activation of the apoptotic cascade leads to cell death.
Hypothetical MAPK Signaling Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to stress, including exposure to toxic chemicals. Activation of certain MAPK pathways, such as JNK and p38, can lead to apoptosis.[12]
Hypothesized Mechanism:
-
Induction of Cellular Stress: this compound may induce cellular stress, such as the generation of reactive oxygen species (ROS).
-
Activation of MAPK Cascades: This stress can activate upstream kinases in the MAPK signaling cascades.
-
Phosphorylation of JNK/p38: This leads to the phosphorylation and activation of JNK (c-Jun N-terminal kinase) and p38 MAPK.
-
Activation of Transcription Factors: Activated JNK and p38 can phosphorylate transcription factors (e.g., c-Jun, ATF2) that regulate the expression of pro-apoptotic genes.
-
Induction of Apoptosis: The resulting changes in gene expression lead to apoptosis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol: Discovery, History, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic approaches for 2-Methyl-1,3-benzothiazol-5-ol (CAS No: 68867-14-1). While the specific historical discovery of this compound is not extensively documented in readily available literature, this paper situates its origins within the broader context of benzothiazole chemistry, which dates back to the late 19th century. This guide details the foundational synthetic methodologies, physicochemical properties, and spectral characterization of the compound. Although specific biological activities and signaling pathways for this compound are not widely reported, this document explores the known biological relevance of the broader benzothiazole class of compounds, offering a basis for future research and drug discovery efforts.
Introduction
This compound is a heterocyclic organic compound featuring a benzothiazole core. The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The subject of this guide, with its methyl and hydroxyl substitutions, represents a valuable chemical intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.[5][6]
Discovery and History
The history of this compound is intrinsically linked to the broader discovery and development of benzothiazole chemistry. The pioneering work in this field is attributed to August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles in 1887.[1][5][7] Hofmann's initial methods laid the groundwork for the synthesis of a vast number of benzothiazole derivatives.[7]
The most fundamental and widely adopted method for the synthesis of the benzothiazole ring system is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[3][5] In the case of this compound, this would conceptually involve the reaction of 2-amino-4-mercaptophenol with an acetic acid equivalent.
While a singular, seminal publication detailing the first synthesis of this compound is not readily identifiable in historical records, its existence is a logical extension of the established synthetic pathways for benzothiazoles. A notable early contribution to the synthesis of benzothiazoles from aldehydes and ortho-aminothiophenols was made by Marston Taylor Bogert and Barnet Naiman in 1935, further expanding the synthetic toolkit available to chemists in this field.
The primary historical and ongoing interest in benzothiazoles stems from their diverse biological activities. This has led to the synthesis and screening of a multitude of derivatives, including this compound, in the quest for novel therapeutic agents.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below for easy reference.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68867-14-1 | [8] |
| Molecular Formula | C₈H₇NOS | [8] |
| Molecular Weight | 165.21 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Melting Point | 193-195 °C | [9] |
| XLogP3 | 2.4 | [8] |
Spectral Data
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available in spectral databases. | [8] |
| ¹³C NMR | Data available in spectral databases. | [8] |
| IR | Data available in spectral databases. | [8] |
| Mass Spectrometry | Data available in spectral databases. | [10] |
Experimental Protocols: Synthesis of the Benzothiazole Core
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and versatile method involves the condensation of a 2-aminothiophenol with a suitable electrophile. Below are detailed protocols for general synthetic routes that can be adapted for the preparation of this compound.
General Synthesis from 2-Aminothiophenol and a Carboxylic Acid
This method represents a classical approach to forming the 2-substituted benzothiazole ring.
Workflow:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-mercaptophenol (1 equivalent) and acetic acid (1.1-1.5 equivalents). A high-boiling point solvent such as xylene or Dowtherm A can be used, or the reaction can be run neat.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Modern Synthetic Variations
Numerous modifications and improvements to the classical synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times.[1]
-
Use of catalysts: A variety of catalysts, including Lewis acids, Brønsted acids, and metal catalysts, have been employed to facilitate the cyclization.[3]
-
"Green" chemistry approaches: The use of water as a solvent and the development of catalyst-free methods are areas of active research.[11]
Biological Activity and Signaling Pathways (Hypothesized)
While there is a lack of specific studies on the biological activity of this compound, the benzothiazole scaffold is a well-known pharmacophore with a broad range of activities. It is plausible that this compound or its derivatives could exhibit similar properties. The following section outlines a hypothesized signaling pathway based on the known activities of other benzothiazole-containing compounds, particularly in the context of cancer, a major area of benzothiazole research.[12]
Hypothesized Anticancer Mechanism:
Many benzothiazole derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the modulation of key signaling pathways that regulate cell survival and death. A potential pathway is depicted below.
This diagram illustrates a scenario where this compound or a derivative interacts with a specific cellular target, leading to the downregulation of a pro-survival signaling cascade and subsequent induction of apoptosis. This represents a common mechanism of action for many anticancer agents and provides a logical starting point for investigating the biological activity of this compound.
Conclusion
This compound is a member of the historically and medicinally significant benzothiazole family of compounds. While its specific discovery is not well-documented, its synthesis falls within the well-established methodologies for this class of heterocycles. The physicochemical and spectral data provide a foundation for its identification and use in further research. Although detailed biological studies on this particular compound are scarce, the known activities of the benzothiazole scaffold suggest that this compound and its derivatives are promising candidates for future drug discovery and development efforts, particularly in the areas of oncology and infectious diseases. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 2-Methyl-1,3-benzothiazol-5-ol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the condensation and cyclization of 2-amino-4-mercaptophenol with acetic anhydride.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| CAS Number | 68867-14-1 | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not available | |
| Theoretical Yield | To be determined experimentally | |
| Purity (by HPLC) | >95% (target) |
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-4-mercaptophenol and acetic anhydride.
Materials:
-
2-amino-4-mercaptophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-mercaptophenol (1.41 g, 10 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (50 mL) as the solvent. Stir the mixture to dissolve the starting material.
-
Acetylation and Cyclization: Slowly add acetic anhydride (1.12 mL, 12 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until the effervescence ceases.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product by determining its melting point, and by using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Methyl-1,3-benzothiazol-5-ol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including potential applications as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders.[1][2][3] This guide details a robust and reproducible procedure starting from 2-amino-4-mercaptophenol, employing a classic acid-catalyzed cyclocondensation reaction. We provide in-depth explanations for key experimental choices, rigorous safety protocols, characterization data, and visual workflows to ensure successful execution by researchers and scientists.
Introduction and Scientific Background
The benzothiazole scaffold is a privileged heterocyclic system consisting of a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[3][4] The specific target of this protocol, this compound, incorporates a hydroxyl group on the benzene ring and a methyl group at the 2-position of the thiazole ring, making it a valuable intermediate for creating libraries of derivative compounds with potentially enhanced therapeutic efficacy.[1][5]
The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol derivative with a suitable electrophile, such as a carboxylic acid, aldehyde, or acid anhydride.[4][6][7] This application note describes a highly reliable method involving the reaction of 2-amino-4-mercaptophenol with acetic anhydride in an acidic medium, which serves as both a reactant and a solvent.[8] This approach is favored for its operational simplicity and generally good yields.
Principle of the Method and Mechanism
Overall Reaction Scheme
The synthesis proceeds via a one-pot cyclocondensation reaction. The primary amine of 2-amino-4-mercaptophenol reacts with an acetylating agent (acetic anhydride) to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product.
Reaction Mechanism
The reaction mechanism can be described in three principal stages:
-
N-Acetylation: The nucleophilic amino group (-NH₂) of 2-amino-4-mercaptophenol attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate, N-(2-mercapto-5-hydroxyphenyl)acetamide.
-
Intramolecular Cyclization: The nucleophilic thiol group (-SH) of the intermediate attacks the carbonyl carbon of the newly formed amide group. This acid-catalyzed step forms a heterocyclic, non-aromatic intermediate (a dihydrobenzothiazole).
-
Dehydration: The intermediate readily loses a molecule of water under the acidic and heated conditions to form the stable, aromatic 1,3-benzothiazole ring system.
Detailed Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Amino-4-mercaptophenol | 669092-14-2 | C₆H₇NOS | 141.19 | ≥97% | Major Chemical Suppliers |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich, etc. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ≥99.7% | Fisher Scientific, etc. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | VWR, etc. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | VWR, etc. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | Standard Suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular | Standard Suppliers |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | >18 MΩ·cm | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization and filtration (Büchner funnel, filter flask)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-amino-4-mercaptophenol (7.05 g, 50 mmol).
-
Solvent Addition: To the flask, add 50 mL of glacial acetic acid. Stir the mixture at room temperature to achieve a suspension. Glacial acetic acid serves as both the solvent and a catalyst for the cyclization.[8]
-
Reagent Addition: Place acetic anhydride (5.6 mL, 6.0 g, 59 mmol, 1.2 eq) in a dropping funnel. Add the acetic anhydride dropwise to the stirred suspension over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours.[8]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a solvent system such as Ethyl Acetate/Hexane (3:7 v/v). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, single major product spot.
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 250 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
-
Product Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts and acetic acid.
-
Air-dry the crude product on the filter paper for 30 minutes.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.[1]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50°C to a constant weight.
-
Characterization of the Final Product
-
Physical Appearance: Off-white to light brown crystalline solid.
-
Expected Yield: 75-85%.
-
Molecular Formula: C₈H₇NOS
-
Molecular Weight: 165.21 g/mol
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~9.5-10.0 (s, 1H, -OH), ~7.0-7.5 (m, 3H, Ar-H), ~2.7 (s, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~168 (C=N), ~155 (C-OH), ~150 (C-S), ~135, ~125, ~115, ~110 (Ar-C's), ~20 (-CH₃).
-
IR Spectroscopy (ATR, cm⁻¹): Expected characteristic peaks: ~3100-3400 (broad, O-H stretch), ~1600 (C=N stretch), ~1500, 1450 (aromatic C=C stretch).[9]
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₈NOS⁺ [M+H]⁺: 166.03; found: 166.0.
Data Summary & Visualization
Reagent Calculation Table
| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| 2-Amino-4-mercaptophenol | C₆H₇NOS | 141.19 | 7.05 g | 50.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.6 mL (6.0 g) | 59.0 | 1.2 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - | Solvent |
Diagram: Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis protocol.
Safety Precautions
This procedure must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.
-
2-Amino-4-mercaptophenol: Thiols are often toxic and have strong, unpleasant odors. Handle with care. Assumed to be toxic if swallowed or in contact with skin.[10]
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Keep away from incompatible materials such as oxidizing agents and bases.
-
Waste Disposal: All organic waste should be collected in a designated halogen-free solvent waste container. Aqueous waste from the work-up should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained.
-
Cause: Loss of product during work-up or recrystallization. Solution: Ensure complete precipitation before filtering. Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling.
-
-
Impure Product (from TLC/NMR):
-
Cause: Presence of unreacted starting material. Solution: Ensure sufficient reflux time and correct stoichiometry of reagents.
-
Cause: Side product formation. Solution: If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
References
- 1. d-nb.info [d-nb.info]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 9. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Purification of 2-Methyl-1,3-benzothiazol-5-ol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and color bodies, which can interfere with subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system. The compound of interest should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and expected outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NOS | [1] |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 193-195 °C | [2] |
| Appearance | Off-white to light brown solid | General Knowledge |
Solvent Selection for Recrystallization
The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound poorly at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
For benzothiazole derivatives, polar protic solvents such as ethanol and methanol, or a mixture of these with water, are often effective.[2][3] Based on the phenolic hydroxyl group and the heterocyclic nature of this compound, an ethanol-water mixture is a suitable choice for its recrystallization. The addition of water to an ethanolic solution of the compound will decrease its solubility, promoting crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of crude this compound using a mixed-solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The flask should be heated on a hot plate.
-
Continue adding hot ethanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the funnel for a period.
-
Transfer the crystals to a watch glass and dry them further in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes the expected quantitative data for a typical recrystallization of this compound.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity may vary |
| Solvent System | Ethanol/Water | The ratio will depend on the impurity profile |
| Expected Recovery | 70-90% | Dependent on the initial purity and technique |
| Purity of Final Product | >99% | As determined by HPLC or melting point |
| Melting Point (Purified) | 193-195 °C | A sharp melting range indicates high purity[2] |
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the purification of this compound by recrystallization.
References
Application Notes and Protocols: Column Chromatography for the Purification of 2-Methyl-1,3-benzothiazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1,3-benzothiazol-5-ol is a heterocyclic compound belonging to the benzothiazole family, a class of molecules that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1] The benzothiazole scaffold is a key structural motif in various pharmacologically active agents.[1] Efficient synthesis and purification of these derivatives are crucial for their downstream applications in drug discovery and development. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of organic compounds.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 68867-14-1 |
(Data sourced from PubChem CID 699799)[2]
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general method for the purification of this compound using silica gel column chromatography. Optimization may be required depending on the specific impurities present in the crude sample.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (sea sand, washed and dried)
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Developing chamber for TLC
Procedure:
-
Preparation of the Slurry:
-
In a beaker, add silica gel to a sufficient amount of the initial eluent (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
Stir the mixture gently with a glass rod to form a homogeneous slurry, ensuring no air bubbles are trapped.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Pour the silica gel slurry into the column. Allow the solvent to drain slowly, and gently tap the column to ensure even packing of the stationary phase.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Gradient Elution (if necessary):
-
Isolation of the Pure Compound:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Troubleshooting:
-
Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. If degradation is observed, consider using neutral or basic alumina as the stationary phase.[4]
-
Poor separation: If the compound of interest co-elutes with impurities, optimize the eluent system by testing different solvent ratios with TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture might provide better resolution.[3]
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography. (Note: These are representative values and may vary based on experimental conditions).
| Parameter | Value |
| Chromatographic Conditions | |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System (Gradient) | n-Hexane:Ethyl Acetate (from 95:5 to 80:20) |
| Thin-Layer Chromatography | |
| Rf of this compound | ~0.4 (in 85:15 n-Hexane:Ethyl Acetate) |
| Yield and Purity | |
| Crude Sample Purity (by HPLC) | ~85% |
| Purified Sample Purity (by HPLC) | >98% |
| Recovery Yield | ~75% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship Diagram
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-Methyl-1,3-benzothiazol-5-ol. The protocols outlined below are based on established methodologies for the characterization of benzothiazole derivatives and can be adapted for specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. A reverse-phase method is typically employed to separate the main compound from any impurities.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a this compound sample by HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a linear gradient from 20% to 80% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Dissolve a known amount of the this compound sample in the same solvent as the standard to a similar concentration.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this can be determined by a UV scan).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the retention time of the main peak and any impurity peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at maximum absorbance |
| Injection Volume | 10 µL |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm).
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
¹H NMR (DMSO-d₆) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Typical Aromatic Region | m | 3H | Ar-H |
| Typical Phenolic OH | s | 1H | OH |
| Typical Methyl Region | s | 3H | CH₃ |
¹³C NMR (DMSO-d₆) [2]
| Chemical Shift (ppm) | Assignment |
| Typical Aromatic/Heterocyclic Region | C-Ar, C=N |
| Typical Methyl Region | CH₃ |
Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Objective: To obtain an FTIR spectrum to identify the functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Reagents:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade (if preparing a pellet)
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1620-1580 | Medium-Strong | C=N stretch (thiazole) |
| ~1500-1400 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1150 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Can be coupled with a chromatographic system (LC-MS or GC-MS).
Reagents:
-
This compound sample
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
| m/z Value | Interpretation |
| 166.03 | [M+H]⁺ (Calculated for C₈H₈NOS⁺: 166.0321) |
| 164.02 | [M-H]⁻ (Calculated for C₈H₆NOS⁻: 164.0175) |
| Other fragments | Correspond to losses of functional groups (e.g., CH₃, CO) |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Logical Relationship of Spectroscopic Data for Structure Elucidation
The following diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.
Caption: Interrelation of spectroscopic data for structural elucidation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of 2-Methyl-1,3-benzothiazol-5-ol. The described protocol is designed to be accurate, precise, and specific, making it suitable for quality control and stability testing in research and pharmaceutical development environments. The method utilizes a C18 column with gradient elution and UV detection. All experimental procedures, including system suitability, standard and sample preparation, and method validation, are outlined. The results of the validation studies, demonstrating the method's linearity, precision, accuracy, and sensitivity, are summarized in comprehensive tables.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any resulting products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[2][3][4] This application note provides a detailed protocol for an RP-HPLC method developed and validated for the purity assessment of this compound. The method is designed to separate the main compound from potential impurities and degradation products.
Materials and Methods
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 275 nm |
Chemicals and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in a diluent (Acetonitrile:Water, 50:50 v/v) and make up to the mark. Mix thoroughly.[5][6]
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
Sample Solution Preparation
-
Sample Stock Solution: Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve the sample in the diluent and make up to the mark. Mix thoroughly.
-
Sample Working Solution (100 µg/mL): Pipette 2.5 mL of the sample stock solution into a 25 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7][8]
System Suitability Testing (SST)
Before starting the sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[9][10] Inject the working standard solution (100 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for peak area and retention time | ≤ 2.0% |
Method Validation Protocol
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting the diluent (blank) and a placebo solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was established by analyzing five solutions with concentrations ranging from 50 to 150 µg/mL (50, 75, 100, 125, and 150 µg/mL). A calibration curve was plotted of peak area versus concentration, and the correlation coefficient (r²) was determined.[11]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate preparations of the sample solution (100 µg/mL) on the same day. The RSD of the peak areas was calculated.[12]
-
Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on two different days by two different analysts. The RSD between the results was calculated.
-
-
Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. Known amounts of the reference standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Data Presentation
The developed HPLC method demonstrated excellent performance for the purity determination of this compound.
Table 3: System Suitability Results
| Parameter | Result |
| Tailing Factor (T) | 1.15 |
| Theoretical Plates (N) | 5800 |
| RSD of Peak Area (%) | 0.45 |
| RSD of Retention Time (%) | 0.12 |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452100 |
| 75 | 678500 |
| 100 | 905300 |
| 125 | 1131500 |
| 150 | 1358000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Precision Data
| Precision Type | RSD (%) of Peak Area |
| Repeatability (n=6) | 0.68 |
| Intermediate Precision (n=6) | 1.12 |
Table 6: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80 | 80 | 79.5 | 99.38 | |
| 100 | 100 | 100.2 | 100.20 | 99.86 |
| 120 | 120 | 119.9 | 99.92 |
Table 7: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Visualizations
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. organomation.com [organomation.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Signal Assignment for 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and signal assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-1,3-benzothiazol-5-ol. The data presented herein is based on predicted values and serves as a comprehensive reference for the structural elucidation and characterization of this compound, which is a key intermediate in medicinal chemistry and materials science. This document outlines the methodology for NMR data acquisition and provides a complete assignment of the observed signals, supported by a clear structural diagram.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional materials. Accurate structural confirmation is paramount in the synthesis and application of such molecules. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the assignment of ¹H and ¹³C NMR signals for this compound, providing a valuable resource for researchers working with this and related benzothiazole derivatives.
Predicted NMR Data
The ¹H and ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The summarized data is presented in the tables below. It is important to note that these are predicted values and may vary slightly from experimental results depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Signal Assignment for this compound
| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 7.25 | d | 1H |
| H-6 | 6.85 | dd | 1H |
| H-7 | 7.55 | d | 1H |
| -CH₃ | 2.75 | s | 3H |
| -OH | 9.50 | s (broad) | 1H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Signal Assignment for this compound
| Atom Number | Chemical Shift (ppm) |
| C-2 | 165.0 |
| C-3a | 150.0 |
| C-4 | 115.0 |
| C-5 | 155.0 |
| C-6 | 110.0 |
| C-7 | 122.0 |
| C-7a | 130.0 |
| -CH₃ | 20.0 |
Solvent: DMSO-d₆
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants for the ¹H NMR signals.
Visualization of Signal Assignment and Experimental Workflow
The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow for NMR analysis.
Caption: Molecular structure of this compound with numbering for NMR assignment.
Caption: General workflow for NMR sample preparation and data analysis.
Conclusion
This application note provides a foundational guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted data and the detailed experimental protocol will aid researchers in the efficient and accurate characterization of this important chemical entity. While the provided spectral data is predicted, it offers a robust starting point for the interpretation of experimental results.
Application Notes and Protocols for Antimicrobial Screening of 2-Methyl-1,3-benzothiazol-5-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 2-Methyl-1,3-benzothiazol-5-ol and its derivatives. Benzothiazoles are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new antimicrobial agents.[1][2][3] This document outlines the methodologies for evaluating their efficacy against various bacterial and fungal strains.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and antiviral activities.[1][2][3] The core structure of benzothiazole can be readily modified at various positions, allowing for the synthesis of a wide array of derivatives with potentially enhanced antimicrobial potency. This document focuses on the screening of this compound and its related compounds to identify promising new therapeutic agents.
Data Presentation
Quantitative antimicrobial activity data for various benzothiazole derivatives are summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from various studies to provide a comparative overview.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A1 | 50 | 25 | 100 | - | [4] |
| Derivative A2 | - | - | 25 | - | [4] |
| Compound 3e | 3.12 | - | 3.12 | 3.12 | [5] |
| Ciprofloxacin (Standard) | 6.25 | - | 6.25 | 6.25 | [5] |
| Kanamycin (Standard) | - | - | - | - | [4] |
| Norfloxacin (Standard) | - | ZOI: 38-48 mm | - | - | [6] |
Note: '-' indicates data not available. ZOI = Zone of Inhibition.
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Candida tropicalis | Cryptococcus neoformans | Reference |
| Derivative A1 | - | - | - | - | [7] |
| Derivative A2 | - | - | - | - | [7] |
| Compound 3n | 1.56 | 12.5 | 1.56 | 3.12 | [5] |
| Amphotericin-B (Standard) | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[7]
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test compound solutions (e.g., in DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin, Kanamycin)
-
Solvent control (e.g., DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Incubator
Protocol:
-
Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes. Allow the agar to solidify at room temperature.[7]
-
Inoculate the agar plates with the test microorganism. A sterile cotton swab is dipped into a standardized microbial suspension and streaked evenly over the entire surface of the agar plate.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution, standard antibiotic solution, and solvent control into separate wells.[7]
-
Incubate the plates at 37°C for 24-48 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound stock solution
-
Standard antibiotic stock solution
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth.
-
Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of this compound and its derivatives.
Potential Signaling Pathway Inhibition
Benzothiazole derivatives have been reported to inhibit various microbial enzymes. The following diagram illustrates a hypothetical mechanism of action where a benzothiazole derivative inhibits a key bacterial enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, reactions and antimicrobial activity of benzothiazoles | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jchr.org [jchr.org]
Application Notes and Protocols for Developing 2-Methyl-1,3-benzothiazol-5-ol Based Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel imaging agents based on the 2-Methyl-1,3-benzothiazol-5-ol scaffold. This document outlines detailed protocols for the synthesis of a mitochondria-targeting fluorescent probe, its characterization, and its application in live-cell imaging for the visualization of mitochondria and the detection of apoptosis.
Introduction to this compound Based Imaging Agents
The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique photophysical properties and diverse biological activities.[1][2] Derivatives of benzothiazole have been successfully developed as fluorescent probes for various analytes and as imaging agents for biological structures and processes.[3][4] The this compound core, with its inherent fluorescence potential and sites for chemical modification, presents a promising platform for the development of novel imaging agents for cellular imaging and diagnostics.
This document describes the development of a hypothetical imaging agent, Mito-BZT-1 , derived from this compound, designed to specifically accumulate in mitochondria. Furthermore, a strategy to modify Mito-BZT-1 into an apoptosis-sensing probe, Apo-BZT-1 , is presented.
Synthesis and Characterization of Mito-BZT-1
The synthesis of Mito-BZT-1 involves a multi-step process starting from commercially available reagents. The general synthetic workflow is depicted below.
Experimental Protocol: Synthesis of Mito-BZT-1
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Pyridine
-
Lawesson's reagent
-
Toluene
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate
-
Triphenylphosphine
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
Dissolve 2-amino-4-nitrophenol (1.0 eq) in pyridine.
-
Slowly add acetic anhydride (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain N-(2-hydroxy-5-nitrophenyl)acetamide.
Step 2: Synthesis of 2-Methyl-6-nitro-1,3-benzothiazol-5-ol
-
Suspend N-(2-hydroxy-5-nitrophenyl)acetamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield 2-Methyl-6-nitro-1,3-benzothiazol-5-ol.
Step 3: Synthesis of 6-Amino-2-methyl-1,3-benzothiazol-5-ol
-
Dissolve 2-Methyl-6-nitro-1,3-benzothiazol-5-ol (1.0 eq) in ethanol.
-
Add a solution of SnCl2·2H2O (5.0 eq) in concentrated HCl dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 6-Amino-2-methyl-1,3-benzothiazol-5-ol.
Step 4: Synthesis of Mito-BZT-1 (Triphenylphosphonium salt)
-
Dissolve 6-Amino-2-methyl-1,3-benzothiazol-5-ol (1.0 eq) and triphenylphosphine (1.2 eq) in acetonitrile.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield Mito-BZT-1.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
Application Note: Mitochondrial Imaging with Mito-BZT-1
Mitochondria are vital organelles involved in cellular energy production, metabolism, and apoptosis.[5] The delocalized positive charge of the triphenylphosphonium cation in Mito-BZT-1 facilitates its accumulation within the mitochondrial matrix due to the negative mitochondrial membrane potential. This makes Mito-BZT-1 a potential candidate for selective mitochondrial staining in live cells.
Data Presentation: Photophysical Properties of Mito-BZT-1
| Property | Expected Value |
| Excitation Maximum (λex) | ~405 nm |
| Emission Maximum (λem) | ~520 nm |
| Stokes Shift | ~115 nm |
| Quantum Yield (Φ) | > 0.3 |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
Note: These are hypothetical values based on similar benzothiazole derivatives and would need to be experimentally determined.
Experimental Protocol: Live-Cell Imaging of Mitochondria
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Mito-BZT-1 stock solution (1 mM in DMSO)
-
MitoTracker™ Red CMXRos (for co-localization)
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom confocal dishes and culture in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.
-
Probe Loading:
-
Prepare a working solution of Mito-BZT-1 (e.g., 1 µM) in serum-free medium.
-
For co-localization, also prepare a working solution of MitoTracker™ Red CMXRos (e.g., 100 nM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the working solution(s) to the cells and incubate for 30 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Excite Mito-BZT-1 at ~405 nm and collect emission at ~480-560 nm.
-
Excite MitoTracker™ Red at ~579 nm and collect emission at ~599 nm.
-
-
Image Analysis:
-
Analyze the co-localization of the Mito-BZT-1 signal with the MitoTracker™ Red signal using appropriate software (e.g., ImageJ with a co-localization plugin) to confirm mitochondrial targeting.
-
Application Note: Detection of Apoptosis with Apo-BZT-1
Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. A key event in the intrinsic pathway of apoptosis is the activation of caspase-3. By modifying Mito-BZT-1 with a caspase-3 cleavable linker attached to a quencher molecule, a "turn-on" fluorescent probe for apoptosis, Apo-BZT-1 , can be developed. In healthy cells, the quencher suppresses the fluorescence of the benzothiazole core. Upon apoptosis induction and caspase-3 activation, the linker is cleaved, releasing the quencher and restoring fluorescence.
Experimental Protocol: Apoptosis Detection
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
Staurosporine (apoptosis inducer)
-
Apo-BZT-1 stock solution (1 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (for validation)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 96-well plate or on confocal dishes.
-
Induce apoptosis by treating cells with staurosporine (e.g., 1 µM) for 3-4 hours. Include an untreated control group.
-
-
Probe Loading:
-
Prepare a working solution of Apo-BZT-1 (e.g., 5 µM) in serum-free medium.
-
Remove the medium from the cells, wash with PBS, and add the Apo-BZT-1 working solution.
-
Incubate for 30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells twice with PBS and add fresh medium.
-
Image the cells using a confocal microscope or measure the fluorescence intensity using a plate reader (Ex/Em ~405/520 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the treated and untreated cells. A significant increase in fluorescence in the staurosporine-treated cells indicates apoptosis.
-
Validate the results using a standard apoptosis assay like Annexin V staining.
-
Data Presentation: Expected Results of Apoptosis Assay
| Treatment Group | Relative Fluorescence Units (RFU) |
| Untreated Control | Baseline |
| Staurosporine-treated | > 5-fold increase over control |
Conclusion
The this compound scaffold provides a versatile platform for the rational design of novel fluorescent imaging agents. The methodologies and protocols outlined in this document offer a roadmap for the synthesis, characterization, and application of such probes for studying critical cellular processes like mitochondrial dynamics and apoptosis. Further derivatization of this core structure could lead to the development of a wide array of imaging agents with tailored specificities and functionalities for advanced biological research and drug development.
References
- 1. stemmpress.com [stemmpress.com]
- 2. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. scilit.com [scilit.com]
- 5. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-1,3-benzothiazol-5-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-1,3-benzothiazol-5-ol as a foundational scaffold for the synthesis of novel bioactive compounds. The benzothiazole core is a well-established pharmacophore, and the specific substitution pattern of this building block offers unique opportunities for derivatization to target a range of biological processes.[1][2][3] This document details its application in the development of monoamine oxidase (MAO) inhibitors, explores its potential in anticancer and anti-inflammatory agent synthesis, and provides detailed experimental protocols for the synthesis and biological evaluation of its derivatives.
Introduction: The Potential of the this compound Scaffold
The 2-Methyl-1,3-benzothiazole moiety is a privileged structure in medicinal chemistry, known to impart a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The presence of a methyl group at the 2-position and a hydroxyl group at the 5-position on the benzothiazole ring system of this compound provides two key points for chemical modification. The hydroxyl group can be readily etherified or esterified, while the methyl group can potentially undergo condensation reactions. This dual functionality makes it a valuable starting material for generating libraries of diverse compounds for drug discovery.
Application in the Development of Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound have been successfully synthesized and identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[4] Imbalances in monoamine levels are implicated in various neurological and psychiatric disorders, making MAO inhibitors valuable therapeutic agents.
Quantitative Data: MAO Inhibition
A series of O-benzylated derivatives of this compound have demonstrated significant inhibitory activity against both MAO-A and MAO-B isoforms. The IC50 values for selected compounds are summarized in the table below.
| Compound ID | R-Group (Substitution on Benzyl Moiety) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 5a | H | > 10 | 0.0168 |
| 5c | 4-F | 1.84 | 0.0056 |
| 5e | 4-Cl | 0.132 | 0.0054 |
| 5g | 4-CH3 | 1.33 | 0.0103 |
Data sourced from a study on 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.[4]
Signaling Pathway: MAO Inhibition
The therapeutic effect of MAO inhibitors is achieved by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Potential Applications in Anticancer and Anti-inflammatory Drug Discovery
While specific derivatives of this compound with demonstrated anticancer and anti-inflammatory activity are not yet extensively reported in the literature, the broader class of benzothiazole compounds has shown significant promise in these therapeutic areas.[1][2][3] This suggests that this compound is a highly promising starting point for the development of novel anticancer and anti-inflammatory agents.
Potential Anticancer Activity
Benzothiazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and targeting of signaling pathways like NF-κB.[5][6] The synthesis of novel compounds from this compound could lead to the discovery of potent and selective anticancer agents.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7] By designing and synthesizing derivatives of this compound, it may be possible to develop novel and selective COX inhibitors for the treatment of inflammatory disorders.
Experimental Protocols
A. Synthesis of O-Benzylated this compound Derivatives
This protocol describes a general method for the synthesis of O-benzylated derivatives of this compound, as adapted from the literature on MAO inhibitors.[4]
Workflow for Synthesis
Materials:
-
This compound
-
Appropriately substituted benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the substituted benzyl bromide (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield the desired O-benzylated derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the IC50 values of synthesized compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Synthesized benzothiazole derivatives (test compounds)
-
Clorgyline (positive control for MAO-A)
-
Selegiline (positive control for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and positive controls in DMSO to prepare stock solutions. Serially dilute the stock solutions with buffer containing a final DMSO concentration of 1%.
-
Enzyme and Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well. Add the diluted test compounds or controls to the respective wells. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add kynuramine solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) every 5 minutes for 30 minutes at 37°C. The product of the reaction, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression analysis.
C. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazole derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of potent MAO inhibitors highlights its potential for the development of therapeutics for neurological disorders. Furthermore, the extensive literature on the anticancer and anti-inflammatory activities of the broader benzothiazole class strongly suggests that derivatives of this compound are promising candidates for the discovery of novel agents in these critical therapeutic areas. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate the biological activities of new chemical entities derived from this promising scaffold.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Application Notes and Protocols: A Putative Mechanism of Action Study of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a putative mechanism of action for the compound 2-Methyl-1,3-benzothiazol-5-ol, based on the known biological activities of structurally related benzothiazole derivatives. Direct experimental data on the specific mechanism of this compound is limited; therefore, this application note provides a framework for its investigation based on established activities of similar molecules. The benzothiazole scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. This document details potential signaling pathways and provides experimental protocols to investigate these activities for this compound.
Putative Mechanisms of Action
Based on studies of analogous compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:
-
Neuroprotection via Monoamine Oxidase B (MAO-B) Inhibition: Recent studies on 2-methylbenzothiazole derivatives have demonstrated their potent and selective inhibition of MAO-B.[1] This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. Inhibition of MAO-B can lead to increased dopamine levels in the brain and a reduction in oxidative stress, thereby conferring neuroprotective effects.[2]
-
Anticancer Activity via Kinase Inhibition and Apoptosis Induction: Various benzothiazole derivatives have been shown to possess significant anticancer properties.[3] One of the proposed mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[4] Additionally, benzothiazole compounds have been observed to induce apoptosis in cancer cells.[5]
-
Antimicrobial Activity via Enzyme Inhibition: The benzothiazole core is present in numerous antimicrobial agents. A common mechanism of action for these compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is vital for DNA replication and repair.[6]
Quantitative Data on Related Benzothiazole Derivatives
The following tables summarize the biological activities of various benzothiazole derivatives, providing a reference for the potential potency of this compound.
Table 1: MAO-B Inhibitory Activity of 2-Methylbenzothiazole Derivatives [1]
| Compound | MAO-B IC50 (µM) |
| 4d | 0.0046 |
| 5e | 0.132 |
Table 2: Anticancer Activity of Benzothiazole Derivatives against MCF-7 Breast Cancer Cells [4]
| Compound | VEGFR-2 Inhibition IC50 (nM) |
| 4a | 91 |
| 4e | 161 |
| 8a | 266 |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives [7]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 3e | Staphylococcus aureus | 3.12 |
| 3e | Enterococcus faecalis | 3.12 |
| 3n | Candida albicans | 1.56 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against the MAO-B enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
This compound (test compound)
-
Pargyline (positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and pargyline in potassium phosphate buffer.
-
In a 96-well black microplate, add 20 µL of the test compound or control to each well.
-
Add 160 µL of potassium phosphate buffer to each well.
-
Add 10 µL of recombinant human MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of kynuramine substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 320 nm, Emission: 380 nm).
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).[8]
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or doxorubicin for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of this compound and ciprofloxacin in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.
Visualizations
The following diagrams illustrate the putative signaling pathways and a general experimental workflow.
Caption: Putative neuroprotective mechanism via MAO-B inhibition.
Caption: Putative anticancer mechanism via VEGFR-2 inhibition and apoptosis induction.
Caption: General experimental workflow for in vitro screening.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazol-5-ol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-1,3-benzothiazol-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is the condensation and subsequent cyclization of 2-amino-4-mercaptophenol with an acetylating agent, typically acetic acid or acetic anhydride. This reaction forms the thiazole ring, incorporating the methyl group at the 2-position.
Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I address them?
Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 2-amino-4-mercaptophenol is of high purity and not oxidized.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient water removal can hinder the reaction.
-
Atmosphere: The 2-amino-4-mercaptophenol starting material is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
Q3: What are the likely side products in this synthesis, and how can they be minimized?
Common side products can include:
-
O-Acetylation: If using acetic anhydride, the hydroxyl group on the benzene ring can be acetylated. Using acetic acid as the acetylating agent can mitigate this.
-
Oxidative Dimerization: The 2-amino-4-mercaptophenol can oxidize to form a disulfide byproduct. This can be minimized by using an inert atmosphere and high-purity starting materials.
-
Incomplete Cyclization: The reaction may stall at the intermediate stage, forming an amide without completing the thiazole ring formation. Ensuring adequate reaction time and temperature can drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the recommended methods for purifying the final product?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Purity of 2-amino-4-mercaptophenol is low or it has oxidized. | Use high-purity, fresh 2-amino-4-mercaptophenol. Store it under an inert atmosphere. |
| Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature and monitor the reaction by TLC to determine the optimal reaction time. | |
| Inefficient water removal during the reaction. | Use a Dean-Stark apparatus if the reaction is conducted in a suitable solvent to azeotropically remove water. | |
| Significant Byproduct Formation | O-acetylation of the hydroxyl group when using acetic anhydride. | Consider using glacial acetic acid as the acetylating agent instead of acetic anhydride. |
| Oxidative dimerization of the 2-amino-4-mercaptophenol. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Polymerization leading to a dark, tarry reaction mixture. | Optimize the reaction concentration and temperature. Avoid excessively high temperatures. | |
| Difficulty in Product Isolation | The product is soluble in the reaction mixture. | If the product does not precipitate upon cooling, try adding a non-solvent like cold water to induce precipitation. |
| The product precipitates as an oil instead of a solid. | This may be due to impurities. Try to purify a small sample by column chromatography to obtain a seed crystal for recrystallization. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Methylbenzothiazoles
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Mercaptoaniline | Acetic Acid (120% excess) | None | Reflux | 3h | 78% (crude) | [1] |
| 2-Aminothiophenol Halide | Acetic Anhydride | Glacial Acetic Acid | 130°C | 1.5h | 91.14% | [2] |
| 2-Aminothiophenol | Acetic Anhydride | None | Not specified | Not specified | Not specified | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of this compound from 2-Amino-4-mercaptophenol and Acetic Acid
This protocol is adapted from the general procedure for the synthesis of 2-methylbenzothiazole.[1]
Materials:
-
2-Amino-4-mercaptophenol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (optional, for purification)
Procedure:
-
In a round-bottom flask, combine 2-amino-4-mercaptophenol and a 120% molar excess of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for approximately 3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product does not precipitate, slowly add cold water to the mixture with stirring to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationship between reaction parameters and outcomes.
References
troubleshooting common problems in 2-Methyl-1,3-benzothiazol-5-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist you in your research and development endeavors.
Troubleshooting Common Problems
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield is a common challenge in organic synthesis. Several factors could be contributing to this issue. Consider the following potential causes and solutions:
-
Poor Quality of Starting Materials: The purity of your reactants is crucial. 2-amino-4-mercaptophenol is particularly susceptible to oxidation.
-
Solution: Ensure you are using high-purity starting materials. If possible, use a freshly opened bottle of 2-amino-4-mercaptophenol or purify it before use.[1] Consider storing it under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if you observe the formation of multiple side products at higher temperatures, lowering the temperature could improve selectivity.[1]
-
-
Inefficient Cyclization: The final step of the synthesis involves an intramolecular cyclization. Incomplete cyclization can be a major reason for low yields.
-
Solution: The choice of the cyclizing agent and reaction conditions is critical. For the cyclization of the N-(4-hydroxy-2-mercaptophenyl)acetamide intermediate, using a dehydrating agent like polyphosphoric acid (PPA) or a milder Lewis acid catalyst might be necessary to drive the reaction to completion.
-
-
Presence of Water: Moisture can interfere with the reaction, especially if using water-sensitive reagents.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of impurities alongside my desired product. How can I identify and minimize these side reactions?
-
Answer: The formation of side products can complicate purification and reduce your overall yield. Here are some common side reactions and strategies to mitigate them:
-
Oxidation of 2-amino-4-mercaptophenol: The thiol group is prone to oxidation, which can lead to the formation of disulfide byproducts.
-
Solution: Handle 2-amino-4-mercaptophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Using freshly prepared or purified starting material is also recommended.
-
-
Di-acetylation: The hydroxyl group on the phenyl ring can also be acetylated by acetic anhydride, leading to an unwanted di-acetylated intermediate.
-
Solution: Control the stoichiometry of the acetic anhydride carefully. Using a slight excess may be necessary to ensure complete acetylation of the amino group, but a large excess should be avoided. Running the reaction at a lower temperature can also increase the selectivity for N-acetylation over O-acetylation.
-
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to intractable tars.
-
Solution: Optimize the reaction concentration. Running the reaction at a more dilute concentration can sometimes minimize polymerization.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound. What purification strategies are most effective?
-
Answer: The polar nature of the hydroxyl group can sometimes make purification challenging.
-
Similar Polarity of Product and Impurities: If your desired product and impurities have similar polarities, separation by column chromatography can be difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Alternatively, consider recrystallization from a suitable solvent or a mixture of solvents.[1] For hydroxylated benzothiazoles, solvent systems for recrystallization could include ethanol, methanol, or mixtures with water.
-
-
Product is an Oil or Low-Melting Solid: Sometimes, even if the product is pure, it may not crystallize easily.
-
Solution: If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. If it remains an oil, purification by column chromatography is the best approach.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: A prevalent method involves the reaction of 2-amino-4-mercaptophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the N-(4-hydroxy-2-mercaptophenyl)acetamide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) or visualization under UV light can be used to see the spots.
-
-
Q3: What are the key safety precautions I should take during this synthesis?
-
A3: 2-amino-4-mercaptophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[1] It is also susceptible to oxidation. Acetic anhydride and acid catalysts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
-
Experimental Protocols
Synthesis of this compound from 2-Amino-4-mercaptophenol
This protocol is a general guideline and may require optimization for specific experimental setups.
Step 1: Acetylation of 2-Amino-4-mercaptophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-mercaptophenol (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid, N-(4-hydroxy-2-mercaptophenyl)acetamide, by vacuum filtration and wash with cold water. The crude product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if necessary.
Step 2: Cyclization to this compound
-
Reaction Setup: Place the crude N-(4-hydroxy-2-mercaptophenyl)acetamide in a round-bottom flask.
-
Reagent Addition: Add a dehydrating agent, such as polyphosphoric acid (PPA), to the flask.
-
Reaction: Heat the mixture with stirring at an elevated temperature (e.g., 100-140 °C) and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of benzothiazole derivatives, which can serve as a starting point for the optimization of this compound synthesis.
| Starting Materials | Reagents | Solvent | Temperature | Time | Yield (%) |
| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | 1 h | 85-94 |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | Ethanol | Reflux | 8-35 min | 87-95 |
| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | Room Temp | 10-30 min | 88-96 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Proposed Reaction Pathway
The following diagram illustrates the proposed reaction pathway for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,3-benzothiazol-5-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 2-amino-4-mercaptophenol with acetic acid or its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Starting Material: 2-amino-4-mercaptophenol is susceptible to oxidation.[1] 2. Suboptimal Reaction Temperature: The cyclization reaction is temperature-sensitive. 3. Inefficient Catalyst: If a catalyst is used (e.g., polyphosphoric acid), it may be inactive.[2] | 1. Use fresh 2-amino-4-mercaptophenol or store it under an inert atmosphere. Consider performing the reaction under nitrogen or argon. 2. Optimize the reaction temperature. A stepwise heating profile may improve yields.[2] 3. Ensure the catalyst is fresh and used in the appropriate amount. |
| Formation of a Dark, Tarry Substance | 1. Oxidative Polymerization: The 2-amino-4-mercaptophenol starting material can oxidize and polymerize, especially at elevated temperatures in the presence of air.[1] | 1. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. 2. Use degassed solvents. 3. Maintain a consistent and optimized reaction temperature to avoid excessive heating. |
| Presence of a Major Impurity with a Similar Retention Factor (Rf) to the Product | 1. Incomplete Cyclization: Formation of the 2-methyl-2,3-dihydro-1,3-benzothiazol-5-ol intermediate.[3] 2. O-Acetylation: Acetylation of the hydroxyl group to form 2-methyl-1,3-benzothiazol-5-yl acetate. | 1. Ensure a sufficient amount of oxidizing agent is present if the reaction requires one, or prolong the reaction time under reflux to promote aromatization.[3] 2. Use milder acylation conditions (e.g., acetic acid instead of acetic anhydride) and control the reaction temperature.[4] |
| Product is Difficult to Purify | 1. Formation of Multiple Byproducts: A combination of the issues mentioned above. 2. Product Insolubility: The product may have limited solubility in common chromatography solvents. | 1. Address the root causes of side reactions as detailed in this guide. 2. For purification, consider a solvent system with a gradient of polarity for column chromatography. Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane mixtures may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 2-amino-4-mercaptophenol and acetic acid or an acetic acid derivative (like acetic anhydride or acetyl chloride). This reaction is typically acid-catalyzed and involves heating to facilitate the cyclization and dehydration steps.[2]
Q2: My starting material, 2-amino-4-mercaptophenol, is dark in color. Can I still use it?
A2: A dark coloration suggests that the 2-amino-4-mercaptophenol may have partially oxidized.[1] Using oxidized starting material can lead to lower yields and the formation of polymeric byproducts. It is highly recommended to use a pure, preferably light-colored, starting material. If the purity is questionable, it should be purified before use, for example, by recrystallization under an inert atmosphere.
Q3: I am observing a byproduct that I suspect is the O-acetylated compound. How can I confirm this and prevent its formation?
A3: The formation of an O-acetylated byproduct, 2-methyl-1,3-benzothiazol-5-yl acetate, is a potential side reaction. In general, N-acylation is kinetically favored over O-acylation in aminophenols under mild conditions because the amino group is a stronger nucleophile.[4][5] However, prolonged reaction times, high temperatures, or the use of a strong acylating agent like acetic anhydride can promote O-acylation.
-
Confirmation: This byproduct can be identified using techniques like NMR (looking for the acetate methyl signal) and mass spectrometry (a corresponding increase in molecular weight).
-
Prevention: To minimize O-acylation, use acetic acid as the acylating agent instead of acetic anhydride. Additionally, carefully control the reaction temperature and time.
Q4: What are the expected yields for this synthesis?
A4: The yields for the synthesis of substituted benzothiazoles can vary widely depending on the specific substrates and reaction conditions. For the condensation of 2-aminothiophenols with carboxylic acids, yields can range from moderate to excellent (50-95%).[6] For the synthesis of this compound, a well-optimized procedure should aim for yields in the higher end of this range.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on common methods for benzothiazole synthesis.[2][7]
Materials:
-
2-amino-4-mercaptophenol
-
Glacial acetic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-mercaptophenol (1 equivalent).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent (a 10-fold excess by weight can be a starting point).
-
Add glacial acetic acid (1.2 equivalents).
-
Heat the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Key Analytical Data |
| This compound | C₈H₇NOS | 165.21 | 60-85 | ¹H NMR: Aromatic protons, a methyl singlet, and a hydroxyl proton signal. MS: M+ peak at m/z 165. |
| 2-Methyl-1,3-benzothiazol-5-yl acetate | C₁₀H₉NO₂S | 207.25 | 5-20 (as byproduct) | ¹H NMR: Additional singlet for the acetate methyl group. MS: M+ peak at m/z 207. |
| 2,2'-Disulfanediylbis(4-aminophenol) | C₁₂H₁₂N₂O₂S₂ | 296.37 | Variable (dependent on starting material quality) | MS: M+ peak at m/z 296. |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-1,3-benzothiazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Methyl-1,3-benzothiazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-4-hydroxythiophenol and a suitable source for the 2-methyl group, typically acetic anhydride or acetic acid. This reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the benzothiazole ring.
Q2: What are the critical starting materials and reagents for this synthesis?
The key starting materials are 2-amino-4-hydroxythiophenol and acetic anhydride or glacial acetic acid. The choice of solvent and catalyst can significantly influence the reaction's efficiency. Common solvents include glacial acetic acid itself, which can also act as a reagent, or high-boiling point solvents like N,N-dimethylformamide (DMF). Catalysts are not always necessary but can include protic acids.
Q3: What are the expected yields for this reaction?
Yields can vary significantly depending on the purity of the starting materials, reaction conditions, and purification methods. With optimized protocols, yields for analogous 2-methylbenzothiazole syntheses can be high. However, suboptimal conditions can lead to lower yields due to side reactions or incomplete conversion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate and hexane is a good starting point.
Q5: What are the common methods for purification of the final product?
After the reaction is complete, the crude product is typically isolated by precipitation upon pouring the reaction mixture into water, followed by filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying the solid this compound. Column chromatography can also be employed for further purification if necessary.
Experimental Protocols
Synthesis of this compound from 2-Amino-4-hydroxythiophenol and Acetic Anhydride
This protocol is adapted from general procedures for the synthesis of 2-methylbenzothiazole derivatives.[1]
Materials:
-
2-Amino-4-hydroxythiophenol
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Hydroxide solution (5 wt%)
-
Ethyl Acetate (for extraction)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxythiophenol (1 equivalent) and glacial acetic acid (10 volumes).
-
To this suspension, slowly add acetic anhydride (2 equivalents) while stirring.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 1.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add a 5 wt% aqueous sodium hydroxide solution dropwise to neutralize the acetic acid, adjusting the pH to approximately 7.0. Maintain the temperature below 10°C during neutralization.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Step(s) | Relevant FAQs |
| Low or No Product Yield | 1. Impure or oxidized 2-amino-4-hydroxythiophenol. 2. Insufficient heating or reaction time. 3. Incomplete cyclization. 4. Loss of product during workup. | 1. Use freshly prepared or purified 2-amino-4-hydroxythiophenol. Store it under an inert atmosphere. 2. Ensure the reaction temperature is maintained and monitor by TLC to determine the optimal reaction time. 3. Consider the use of a dehydrating agent or a stronger acid catalyst if incomplete cyclization is suspected. 4. Ensure pH is neutral before extraction. Perform multiple extractions with a suitable solvent. | Q2, Q4 |
| Formation of a Dark Tar-like Substance | 1. Overheating or prolonged reaction time. 2. Oxidation of the phenolic hydroxyl group. 3. Polymerization of starting materials or intermediates. | 1. Carefully control the reaction temperature and time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use a slightly lower reaction temperature or a shorter reaction time. | - |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is an oil instead of a solid. | 1. Optimize reaction time to ensure complete consumption of starting materials. 2. Utilize column chromatography for separation. Experiment with different solvent systems for recrystallization. 3. Ensure all solvent is removed. If the product is inherently an oil at room temperature, purification by column chromatography is the best option. | Q5 |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials or reagents. 2. Inconsistent reaction setup or conditions (e.g., heating, stirring). | 1. Use reagents from the same supplier and lot number if possible. Purify starting materials if their quality is questionable. 2. Standardize the reaction setup, including the type of flask, stirring rate, and heating method (e.g., oil bath). | Q2 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Methyl-1,3-benzothiazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alternative synthesis routes of 2-Methyl-1,3-benzothiazol-5-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthesis routes for this compound?
A1: The most common and direct synthesis route is the condensation reaction of 4-amino-3-mercaptophenol with an acetylating agent. The two primary alternatives for the acetylating agent are acetic acid and acetic anhydride. Both methods involve the formation of an intermediate that undergoes intramolecular cyclization to form the benzothiazole ring.
Q2: What are the key starting materials and reagents for these syntheses?
A2: The essential starting material is 4-amino-3-mercaptophenol. For the cyclization, either glacial acetic acid or acetic anhydride is required. Depending on the chosen protocol, a catalyst such as a Brønsted acid or a dehydrating agent might be used to facilitate the reaction.
Q3: What are the expected yields for these reactions?
A3: Yields can vary significantly based on the chosen reaction conditions, purity of starting materials, and purification methods. With optimized protocols, yields can range from moderate to high. For a general overview, please refer to the data comparison table below.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common methods for purification of the final product?
A5: After the reaction is complete, the crude product is typically isolated by precipitation in water followed by filtration. For further purification, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method. Column chromatography can also be employed for higher purity if required.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Poor quality of starting material (4-amino-3-mercaptophenol) | 4-amino-3-mercaptophenol is susceptible to oxidation, which can lead to the formation of disulfide impurities. Use fresh, high-purity starting material. If the purity is questionable, consider purification by recrystallization before use. |
| Incorrect reaction temperature | The reaction temperature can significantly impact the yield. If the reaction is sluggish at lower temperatures, a gradual increase in temperature might be beneficial. Conversely, if side product formation is observed at elevated temperatures, lowering the temperature is advised. |
| Insufficient reaction time | Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction prematurely will result in incomplete conversion. |
| Inefficient cyclization | For the reaction with acetic acid, a dehydrating agent or a catalyst like polyphosphoric acid (PPA) can be used to promote cyclization. Ensure the catalyst is active and used in the appropriate amount. |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solutions |
| Oxidation of 4-amino-3-mercaptophenol | The thiol group in the starting material can oxidize to form a disulfide byproduct. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
| O-acetylation of the hydroxyl group | When using acetic anhydride, the hydroxyl group on the benzene ring can be acetylated as a side reaction. To minimize this, use stoichiometric amounts of acetic anhydride and control the reaction temperature. If the O-acetylated product is formed, it may be possible to hydrolyze it back to the desired product during workup by adjusting the pH. |
| Formation of polymeric materials | Overheating or prolonged reaction times can sometimes lead to the formation of intractable polymeric byproducts. Adhere to the recommended reaction temperature and time. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solutions |
| Product is soluble in the reaction mixture | If the product does not precipitate upon cooling or addition of water, try concentrating the reaction mixture under reduced pressure. The product may then be precipitated by adding a non-solvent like cold water or hexane. |
| Oily product instead of a solid | The presence of residual solvent or impurities can lower the melting point of the product, causing it to appear as an oil. Ensure all solvent is removed under vacuum. Further purification by column chromatography or recrystallization from a different solvent system may be necessary. |
| Co-precipitation of impurities | During precipitation, unreacted starting materials or side products may co-precipitate with the desired product. Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can help in purification. |
Quantitative Data Comparison
| Synthesis Route | Reagents | Typical Reaction Time | Typical Temperature | Reported Yield Range |
| Route A | 4-amino-3-mercaptophenol, Acetic Acid | 3 - 6 hours | 100 - 120 °C (Reflux) | 60 - 75% |
| Route B | 4-amino-3-mercaptophenol, Acetic Anhydride | 1 - 2 hours | 80 - 100 °C | 70 - 85% |
Note: The presented data are estimates based on analogous reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Route A: Synthesis from 4-amino-3-mercaptophenol and Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-mercaptophenol (1.0 eq) and glacial acetic acid (10-15 eq).
-
Reaction: Heat the mixture to reflux (around 118 °C) and maintain it for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove excess acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Route B: Synthesis from 4-amino-3-mercaptophenol and Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-3-mercaptophenol (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid or toluene.
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 1.5 eq) to the suspension while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
-
Isolation: The product may precipitate out upon the addition of water. If not, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) to induce precipitation. Collect the solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from ethanol or another suitable solvent.
Visualizations
Caption: Alternative synthesis workflows for this compound.
dealing with solubility issues of 2-Methyl-1,3-benzothiazol-5-ol in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazol-5-ol. The information addresses common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a heterocyclic organic compound. While extensive experimental data is limited, here is a summary of its known and computed properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | --INVALID-LINK--[1] |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK--[1] |
| Melting Point | 193-195 °C | --INVALID-LINK--[2] |
| Appearance | White to light brown crystalline powder | Various Suppliers |
| Computed XLogP3 | 2.4 | --INVALID-LINK--[1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | Various Suppliers |
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to the aqueous assay buffer. What is happening and how can I prevent this?
This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer of your assay. When the DMSO stock is diluted into the aqueous medium, the compound can no longer stay in solution and precipitates.
Here are several strategies to prevent this:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. Create an intermediate dilution of the DMSO stock in a pre-warmed (37°C) culture medium or buffer before adding it to the final assay volume. Adding the compound dropwise while gently vortexing can also help.[3]
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), to minimize its effect on both compound solubility and cell viability.[4]
-
Use Co-solvents: In some cases, a combination of solvents can be more effective. You could try preparing your stock in a mixture of DMSO and ethanol, but be sure to determine the tolerance of your assay system to this solvent combination.
Q3: What are some alternative solubilization strategies if optimizing the dilution of my DMSO stock isn't sufficient?
If precipitation persists, you can explore more advanced formulation strategies:
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help solubilize hydrophobic compounds by forming micelles that encapsulate them.[3] A typical final concentration in the assay buffer would be 0.05-0.1% for Tween® 20 and around 0.1% for Pluronic® F-68.[3]
-
Employ Excipients (Cyclodextrins): Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming a more water-soluble inclusion complex.[3]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Since this compound has a hydroxyl group, its solubility might be influenced by the pH of the assay buffer. You can test the compound's solubility in a series of buffers with slightly different pH values (e.g., 6.5, 7.0, 7.5). However, ensure the chosen pH is compatible with your experimental system.[3]
Q4: How can I determine the maximum tolerated solvent concentration for my cell-based assay?
It is crucial to perform a solvent toxicity control experiment. Prepare a dose-response curve with the solvent(s) you plan to use (e.g., DMSO, ethanol) at the same concentrations that will be present in your compound-treated wells. Assess cell viability using a standard method like an MTT or resazurin assay to determine the highest solvent concentration that does not significantly affect your cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | - The final concentration exceeds the aqueous solubility.- "Solvent shock" from rapid dilution. | - Lower the final concentration of the compound.- Use a stepwise dilution method.- Add the DMSO stock slowly while vortexing the buffer. |
| The solution becomes cloudy over time during the assay. | - The compound is slowly precipitating at the assay temperature.- The compound is unstable in the assay medium. | - Consider using a solubilizing agent like a surfactant or cyclodextrin.- Reduce the incubation time of the assay if possible.- Test the stability of the compound in the assay medium over time. |
| Inconsistent or non-reproducible assay results. | - Micro-precipitation of the compound leading to variable effective concentrations. | - Visually inspect the wells for any precipitate before and after the assay.- Centrifuge the assay plate briefly before reading to pellet any precipitate.- Implement a more robust solubilization strategy. |
| Observed cytotoxicity in vehicle control wells. | - The final concentration of the organic solvent (e.g., DMSO) is too high for the cells. | - Perform a solvent toxicity curve to determine the maximum tolerated concentration.- Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (MW = 165.21 g/mol ), you would need 1.6521 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the vial vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Stepwise Dilution for Cell-Based Assays
-
Prepare Intermediate Dilution: Pre-warm your cell culture medium or assay buffer to 37°C. Prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could prepare a 1:10 intermediate dilution to 1 mM in the medium.
-
Prepare Final Dilution: Add the appropriate volume of the intermediate dilution to your assay wells containing cells and medium to achieve the final desired concentration. For a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
Mixing: Gently mix the contents of the wells by swirling the plate. Avoid vigorous pipetting which can disturb adherent cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (and any other co-solvents) to control wells.
Potential Signaling Pathway for Investigation
While the specific biological targets of this compound are not well-documented, many benzothiazole derivatives have been reported to exhibit anti-cancer properties, with some acting as kinase inhibitors.[5][6][7][8][9][10][11][12] A common signaling pathway implicated in cancer is the MAPK/ERK pathway, which is often targeted by kinase inhibitors. Therefore, a logical starting point for investigating the mechanism of action of this compound could be its effect on this pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Solubility Assessment
The following workflow can be used to systematically assess and troubleshoot the solubility of this compound for in vitro assays.
Caption: Workflow for solubility assessment and troubleshooting.
References
- 1. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
preventing oxidation of 2-Methyl-1,3-benzothiazol-5-ol during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 2-Methyl-1,3-benzothiazol-5-ol during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to oxidation?
A1: The chemical structure of this compound contains a phenolic hydroxyl (-OH) group attached to the benzothiazole core. Phenolic compounds are particularly prone to oxidation.[1][2] This is because the hydroxyl group can readily donate a hydrogen atom to free radicals, forming a resonance-stabilized phenoxyl radical, which can then react further to form colored quinone-type byproducts.[3][4] Factors such as exposure to atmospheric oxygen, light (especially UV), elevated temperatures, moisture, and the presence of metal ions can accelerate this degradation process.[1][5]
Q2: What are the common visual signs of oxidation in this compound?
A2: The primary visual indicator of oxidation is a distinct color change. While the pure compound is typically a white or off-white solid, upon oxidation, it may turn yellow, brown, or in severe cases of degradation, even black.[1] This discoloration is due to the formation of highly conjugated quinone-like structures and polymeric oxidation products.
Q3: What are the optimal conditions for long-term storage of this compound?
A3: For long-term stability, this compound should be stored with rigorous exclusion of oxygen, light, and moisture. The ideal method involves storing the solid in an amber, airtight container that has been purged with an inert gas like argon or nitrogen.[6] This container should then be stored in a controlled, low-temperature environment, such as a freezer at -20°C.[1]
Q4: How should I handle the compound during routine experimental use to minimize oxidation?
A4: To prevent degradation during handling, it is crucial to minimize the compound's exposure to the atmosphere.[7] The best practice is to handle the solid inside an inert atmosphere glove box.[6][8] If a glove box is unavailable, use Schlenk line techniques to handle the compound under a positive pressure of nitrogen or argon.[9] Always use clean, dry spatulas and weigh the compound in a sealed vessel. After dispensing, re-purge the container with inert gas before sealing and returning it to cold storage.[8]
Q5: Can antioxidants be used to stabilize solutions of this compound?
A5: Yes, adding antioxidants to solutions can effectively inhibit oxidation. The choice of antioxidant depends on the solvent. For organic solutions, radical scavengers like Butylated Hydroxytoluene (BHT) are effective.[1] For aqueous or alcoholic solutions, reducing agents such as Ascorbic Acid or Sodium Metabisulfite can be used.[1] It is critical to prepare solutions using deoxygenated solvents and to store them protected from light in a cool place.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid Compound | 1. Prolonged or repeated exposure to atmospheric oxygen.[1]2. Storage in a transparent or translucent container, allowing light exposure.[1][6]3. Storage at ambient or elevated temperatures.[1][5]4. Contamination with moisture or metal ions.[1] | 1. If purity is critical for your experiment, discard the discolored material.2. For future storage, transfer the compound to an amber, airtight vial.[6]3. Purge the vial with a dry, inert gas (argon or nitrogen) before sealing.[9]4. Store the sealed vial in a freezer (-20°C).[1] |
| Rapid Degradation of Prepared Solutions | 1. Use of solvents containing dissolved oxygen.2. Exposure of the solution to light and/or air during preparation or storage.3. Lack of a stabilizing antioxidant. | 1. Deoxygenate your solvent before use by sparging with nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw method.[1]2. Prepare solutions fresh whenever possible.3. If solutions must be stored, add an appropriate antioxidant (see Table 1).4. Store solutions in amber vials with tightly sealed caps, and refrigerate if stability allows.[1] |
| Inconsistent or Non-Reproducible Experimental Results | 1. Partial degradation of the stock compound, leading to lower effective concentration.2. Oxidation of the compound during the experimental procedure. | 1. Before each experiment, visually inspect the solid for discoloration. If oxidation is suspected, verify the purity using an appropriate analytical method like HPLC or NMR.2. Protect the experiment from light and consider running the reaction under an inert atmosphere.[1]3. If the experiment involves aqueous buffers, ensure they are freshly prepared and deoxygenated. |
Quantitative Data Summary
The following table provides recommended starting concentrations for common antioxidants used to stabilize solutions of phenolic compounds. The optimal concentration may vary depending on the specific solvent system and experimental conditions.
Table 1: Recommended Antioxidant Concentrations for Solution Stabilization
| Antioxidant | Recommended Concentration (% w/v) | Effective Solvent System(s) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05% | Organic Solvents | Free-radical scavenger.[1][10] |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.1% | Aqueous, Alcoholic | Reducing agent, oxygen scavenger.[1][10] |
| Sodium Metabisulfite | 0.01 - 0.1% | Aqueous | Strong reducing agent.[1] |
Experimental Protocols
Protocol 1: Handling and Aliquoting of Solid this compound
Objective: To safely dispense the solid compound while preventing its exposure to atmospheric oxygen and moisture.
Methodology (Glove Box):
-
Place the sealed stock container of this compound, along with clean spatulas, and pre-labeled amber vials for aliquots, into the antechamber of a glove box.[8]
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for at least three cycles.[8]
-
Transfer the items into the main glove box chamber.
-
Allow the stock container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Carefully open the stock container and dispense the desired amount of the compound into an aliquot vial.
-
Tightly seal both the aliquot vial and the main stock container.
-
Transfer the vials out of the glove box via the antechamber.
-
Immediately place the stock container back into appropriate long-term storage (-20°C).
Protocol 2: Preparation and Storage of a Stabilized Solution
Objective: To prepare a solution of this compound with enhanced stability against oxidative degradation.
Methodology:
-
Solvent Deoxygenation: Select a suitable solvent. Sparge the solvent with a gentle stream of nitrogen or argon gas for 15-30 minutes through a long needle submerged below the liquid surface.
-
Antioxidant Addition: If using an antioxidant, dissolve the appropriate amount (see Table 1) in the deoxygenated solvent. For example, for a 0.01% BHT solution, add 1 mg of BHT to 10 mL of solvent.
-
Compound Dissolution: Weigh the required amount of this compound (preferably handled under inert gas as per Protocol 1) and dissolve it in the deoxygenated, antioxidant-containing solvent.
-
Storage: Transfer the final solution to a clean amber vial. Purge the headspace of the vial with inert gas before tightly sealing the cap. Store the solution at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.
Protocol 3: Monitoring Oxidation by HPLC
Objective: To quantitatively assess the purity of this compound and detect the presence of oxidation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable mobile phase or solvent.
-
HPLC System: A reversed-phase HPLC system with a C18 column is typically suitable for analyzing phenolic compounds.[11]
-
Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic or formic acid) to improve peak shape.[11]
-
Detection: Use a UV detector set to a wavelength where the parent compound has strong absorbance. Monitoring at multiple wavelengths can help in identifying degradation products which may have different absorption maxima.
-
Analysis: Inject a freshly prepared solution of a high-purity standard to determine its retention time and peak area. Inject the sample to be analyzed. The appearance of new peaks, typically at earlier retention times, and a decrease in the peak area of the parent compound are indicative of oxidation.[11] Purity can be calculated based on the relative peak areas.
Visualizations
Caption: General oxidation pathway of the phenolic group.
Caption: Decision workflow for storage and handling.
Caption: Factors of oxidation and their preventative measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Antioxidant - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Methyl-1,3-benzothiazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, several impurities can arise from side reactions or unreacted starting materials. Common impurities include:
-
Disulfides: Formed from the oxidation of the thiol group in the 2-aminothiophenol precursor.
-
Self-condensation products: Aldehydes or other carbonyl-containing starting materials can undergo self-condensation.
-
Unreacted starting materials: Incomplete reactions can leave residual precursors in your crude product.
-
Over-oxidized species: If an oxidant is used in the synthesis, it can lead to the formation of undesired oxidized byproducts.
Q2: My purified this compound product has a persistent color. How can I decolorize it?
A2: Colored impurities are common in benzothiazole synthesis. To decolorize your product, you can employ the following techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Recrystallization from a different solvent system: Sometimes, changing the recrystallization solvent can help leave colored impurities behind in the mother liquor.
Q3: I am experiencing low recovery after recrystallization. What are the possible reasons and solutions?
A3: Low recovery during recrystallization is a frequent issue. Here are some potential causes and how to address them:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
The compound has significant solubility in the cold solvent: If your compound is still quite soluble in the chosen solvent even at low temperatures, you will lose a substantial amount in the mother liquor.
-
Solution: Consider using a solvent system where the compound has very low solubility at cold temperatures. Alternatively, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization. Cause: The melting point of the solute is lower than the boiling point of the solvent, causing it to melt before dissolving. The solute may also be too soluble in the chosen solvent. Solution:
-
Lower the temperature: Reheat the solution until the oil dissolves, then allow it to cool more slowly.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent at room temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
Problem: No crystal formation upon cooling. Cause: The solution is not supersaturated, or nucleation is slow. Solution:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
-
Increase concentration: Evaporate some of the solvent to increase the solute concentration.
-
Cool to a lower temperature: Use an ice-salt bath to achieve a lower temperature.
Column Chromatography
Problem: Poor separation of the desired compound from impurities. Cause: Incorrect choice of stationary or mobile phase. Solution:
-
Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your product and the impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Choose the appropriate stationary phase: For most benzothiazole derivatives, silica gel is a suitable stationary phase. If the compound is very polar, alumina may be a better choice.
Problem: Tailing of spots on the TLC plate and bands on the column. Cause: The compound is interacting too strongly with the stationary phase, often due to its acidic or basic nature. Solution:
-
Add a modifier to the mobile phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help. For basic compounds, adding a small amount of triethylamine or pyridine can improve the chromatography.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate to heat the solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~85% | >98% |
| Recovery Yield | - | 70-85% |
Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Load the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.
-
-
Collect fractions: Collect the eluent in fractions using test tubes.
-
Analyze fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Illustrative):
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Dark, oily residue | White to light yellow solid |
| Purity (by HPLC) | ~70% | >99% |
| Recovery Yield | - | 60-80% |
Signaling Pathway and Experimental Workflow
Benzothiazole derivatives have been identified as inhibitors of various signaling pathways, including the STAT3 (Signal Transducer and Activator of Transcription 3) and JNK (c-Jun N-terminal kinase) pathways, which are often dysregulated in cancer and inflammatory diseases.[1][2]
Logical Workflow for Investigating Benzothiazole Derivatives as Pathway Inhibitors
Caption: Workflow for identifying and characterizing benzothiazole-based signaling pathway inhibitors.
STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-1,3-benzothiazol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scaled-up synthesis of 2-Methyl-1,3-benzothiazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol derivative and a carbonyl compound or its equivalent.[1] For the specific synthesis of this compound, the key starting materials are 4-hydroxy-2-aminothiophenol and an acetylating agent such as acetic acid or acetic anhydride . This reaction is typically catalyzed by an acid. Polyphosphoric acid (PPA) is a common catalyst for reactions involving carboxylic acids, often requiring elevated temperatures.[2]
Q2: My reaction yield dropped significantly after moving from a lab-scale to a pilot-scale synthesis. What are the likely causes?
A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: The condensation reaction can be exothermic. Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation, localized overheating, and degradation of reactants or the final product.[3]
-
Poor Mixing: Inadequate agitation in larger reactors can result in a non-homogenous mixture, leading to incomplete conversion and an increase in byproduct formation.[3]
-
Reagent Addition Rate: The rate of addition for catalysts or reagents becomes more critical at a larger scale. A rate that is too fast can cause temperature spikes and promote side reactions.[3]
-
Purity of Starting Materials: 2-aminothiophenol derivatives are highly susceptible to oxidation.[2] Using fresh or purified 4-hydroxy-2-aminothiophenol is crucial, especially in larger batches where reaction times may be longer.
Q3: How can I monitor the reaction progress effectively during a large-scale synthesis?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more quantitative and precise monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Common impurities may include unreacted starting materials, oxidation byproducts of the aminothiophenol precursor, and potential side-products from overheating. Purification is typically achieved through:
-
Neutralization & Precipitation: After the reaction, the mixture is often quenched by pouring it into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and precipitate the crude product.[2]
-
Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent, such as ethanol, can be used to remove impurities.[2][4]
-
Column Chromatography: For high-purity requirements, column chromatography can be employed, although it may be less practical for very large scales.
Q5: What are the critical safety precautions when scaling up this synthesis?
A5: Key safety considerations include:
-
Handling 4-hydroxy-2-aminothiophenol: This compound is a thiol with a strong, unpleasant odor and is prone to oxidation. It should be handled in a well-ventilated fume hood, and an inert atmosphere (e.g., nitrogen or argon) is recommended for large quantities.[2]
-
Exotherm Control: The reaction can be exothermic. Use a reactor equipped with a cooling jacket and an internal temperature probe to monitor and control the temperature effectively. Ensure a cooling bath is on standby.[3]
-
Pressure Management: Do not run the reaction in a completely sealed vessel to avoid pressure build-up from any potential gas evolution.[3]
Q6: Are there any "green" or more environmentally friendly approaches for this synthesis?
A6: Yes, modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis, these include using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions.[2] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption.[1][2] For example, using catalysts like samarium triflate in an aqueous medium provides a green and efficient route.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solutions |
| 1. Low or No Product Yield | Poor Quality of Starting Materials: The 4-hydroxy-2-aminothiophenol precursor may have oxidized. | Use freshly opened or purified 4-hydroxy-2-aminothiophenol. Verify purity via NMR or GC-MS.[2][3] Handle under an inert atmosphere. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing degradation. | Gradually increase the temperature if the reaction is slow at room temperature. If side products are observed at elevated temperatures, try lowering the temperature.[2] | |
| Inefficient Catalyst: The chosen acid catalyst (e.g., PPA) may not be active enough or used in the correct amount. | Screen different catalysts. For condensation with carboxylic acids, options include polyphosphoric acid (PPA) or methanesulfonic acid/silica gel.[1][2] | |
| Inefficient Cyclization/Oxidation: The reaction may stall at the intermediate benzothiazoline stage if the final oxidation step is inefficient. | Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient if the reaction is open to the air. In some cases, an explicit oxidizing agent like H₂O₂ may be required.[4] | |
| 2. Formation of Colored Impurities | Oxidation of Precursor: The aminothiophenol starting material is prone to oxidation, leading to colored disulfide byproducts. | Handle the aminothiophenol under an inert atmosphere (N₂ or Ar). Use fresh, high-purity starting material. |
| Reaction Overheating: Localized overheating due to poor mixing or heat transfer on a larger scale can cause degradation and byproduct formation. | Improve stirring efficiency with an overhead stirrer. Slow down the rate of reagent/catalyst addition. Use a reactor with a cooling jacket to maintain a stable temperature.[3] | |
| 3. Product Isolation Issues | Product is Soluble in Work-up Solvent: The product may not precipitate effectively upon quenching the reaction. | Quench the reaction mixture by pouring it into a large volume of ice-cold water to induce precipitation. If the product remains soluble, extraction with an appropriate organic solvent followed by evaporation will be necessary.[4] |
| Oily Product Formation: The product may "oil out" instead of forming a filterable solid. | Try adding the reaction mixture slowly to a vigorously stirred anti-solvent (like cold water or hexane). Scratching the inside of the flask can sometimes induce crystallization. |
Experimental Protocols & Data
Protocol: Synthesis of this compound via Condensation
This protocol is a general guideline and requires optimization for scale-up.
Materials:
-
4-hydroxy-2-aminothiophenol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with an overhead stirrer, temperature probe, and a reflux condenser, add 4-hydroxy-2-aminothiophenol (1.0 eq) and glacial acetic acid (1.1 eq).
-
Catalyst Addition: Slowly add polyphosphoric acid (PPA) to the mixture with efficient stirring. Caution: The addition may be exothermic.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and maintain for several hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. The crude product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[2]
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
Comparative Data for Benzothiazole Synthesis Conditions
The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted benzothiazoles, which can be adapted for the target molecule.
| Catalyst / Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp | 45-60 min | 85-94% | [1][6] |
| [bmim][FeCl₄] | 2-Aminothiophenol, Aldehydes | Solvent-free | 80 | 30-90 min | 82-94% | [6] |
| Amberlite IR-120 | 2-Aminothiophenol, Aldehydes | Solvent-free (Microwave) | 85 | 5-10 min | 88-95% | [6] |
| SnP₂O₇ | 2-Aminothiophenol, Aldehydes | Not specified | Not specified | 8-35 min | 87-95% | [1] |
| PPA | 2-Aminothiophenol, Carboxylic Acids | Not specified | Elevated | Varies | Good | [2] |
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low yield.
Caption: Key steps in the reaction mechanism.
References
minimizing impurity formation in 2-Methyl-1,3-benzothiazol-5-ol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to starting material quality, reaction conditions, and product isolation.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Poor quality of 2-amino-4-mercaptophenol | The starting material is prone to oxidation. Use freshly prepared or purified 2-amino-4-mercaptophenol. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Incomplete reaction | The cyclization of the intermediate N-(2-mercapto-5-hydroxyphenyl)acetamide may be slow. Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature | Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature should be determined empirically, but a stepwise heating approach may be beneficial. |
| Loss of product during work-up | The hydroxyl group on the product can increase its water solubility, leading to losses during aqueous work-up. Ensure thorough extraction with an appropriate organic solvent and minimize the volume of aqueous washes. |
Issue 2: Formation of Dark, Tarry Byproducts
Question: My reaction mixture is turning dark brown or black, and I'm observing significant amounts of insoluble, tar-like material. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials is a common issue in benzothiazole synthesis and often points to oxidation and polymerization side reactions.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of 2-amino-4-mercaptophenol | The thiol and phenol functionalities are highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1][2] |
| Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] | |
| Harsh Reaction Conditions | High temperatures or the presence of strong oxidizing agents can promote unwanted polymerization side reactions. |
| Control Reaction Temperature: Avoid excessively high temperatures. A moderate and controlled heating profile is often more effective. | |
| Use of Mild Reagents: If an acid catalyst is used, opt for a milder one to avoid charring. |
Issue 3: Presence of an Impurity with a Molecular Weight Corresponding to the Acetylated Intermediate
Question: My analysis (e.g., LC-MS) shows a significant peak with a mass corresponding to N-(2-mercapto-5-hydroxyphenyl)acetamide. How can I drive the reaction to completion?
Answer: The presence of the acetylated, uncyclized intermediate indicates that the final ring-closure step is incomplete.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently strong cyclization conditions | The dehydration and cyclization step may require more forcing conditions. |
| Acid Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can promote the cyclization. Polyphosphoric acid (PPA) is often effective for such cyclizations. | |
| Higher Temperature/Longer Reaction Time: Increasing the reaction temperature or extending the reaction time can help drive the equilibrium towards the cyclized product. |
Issue 4: O-Acetylation as a Side Reaction
Question: I suspect that the hydroxyl group on the phenyl ring is being acetylated by the acetic anhydride. How can I avoid this or remove the resulting impurity?
Answer: Acetic anhydride can react with both the amino and hydroxyl groups. While N-acetylation is generally faster, O-acetylation can occur, leading to the formation of 2-methyl-1,3-benzothiazol-5-yl acetate.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Reaction with Acetic Anhydride | The phenolic hydroxyl group is nucleophilic and can react with acetic anhydride, especially at elevated temperatures. |
| Control Stoichiometry: Use a stoichiometric amount of acetic anhydride relative to the 2-amino-4-mercaptophenol to favor N-acetylation. | |
| Selective Hydrolysis: The O-acetyl group is an ester and can be selectively hydrolyzed under mild basic conditions (e.g., using a dilute solution of sodium bicarbonate or a weak amine base) while the benzothiazole core remains intact. This can be performed as a separate step after the cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct approach is the condensation and subsequent cyclization of 2-amino-4-mercaptophenol with acetic anhydride. The reaction typically proceeds in two stages: initial N-acetylation of the amino group to form N-(2-mercapto-5-hydroxyphenyl)acetamide, followed by an acid-catalyzed intramolecular cyclization to yield the final product.
Q2: How can I purify the final product effectively?
A2: Purification can be challenging due to the polar nature of the hydroxyl group. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be employed to obtain a highly pure product.
Q3: What are the key analytical techniques to monitor the reaction and characterize the product?
A3:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2-amino-4-mercaptophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
N-Acetylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-mercaptophenol (1 equivalent) in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Cyclization: To the reaction mixture, add polyphosphoric acid (a sufficient amount to ensure stirring is possible).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-1,3-benzothiazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazol-5-ol and interpreting its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: Precise chemical shifts can vary based on the solvent, concentration, and temperature. However, based on the analysis of similar benzothiazole derivatives, the following are the anticipated chemical shifts in a common NMR solvent like DMSO-d6.[1][2]
Data Presentation: Predicted NMR Data
Table 1: Predicted 1H NMR Chemical Shifts for this compound in DMSO-d6
| Proton | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J) in Hz |
| CH3 | Singlet | ~2.7 | - |
| H4 | Doublet | ~7.5 | d, J ≈ 8.5 |
| H6 | Doublet of doublets | ~6.9 | dd, J ≈ 8.5, 2.5 |
| H7 | Doublet | ~7.2 | d, J ≈ 2.5 |
| OH | Broad Singlet | ~9.5 | - |
Table 2: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6
| Carbon | Chemical Shift (ppm) |
| CH3 | ~20 |
| C2 | ~165 |
| C4 | ~123 |
| C5 | ~155 |
| C6 | ~115 |
| C7 | ~110 |
| C3a | ~150 |
| C7a | ~130 |
Q2: My -OH proton signal is very broad or not visible. What could be the cause?
A2: The hydroxyl proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other molecules. This exchange process can lead to significant peak broadening, and in some cases, the signal may become so broad that it is indistinguishable from the baseline.
Troubleshooting Steps:
-
Use a freshly opened ampoule of deuterated solvent: This minimizes the amount of residual water.
-
Add a small amount of D2O: This will cause the -OH proton to exchange with deuterium, leading to the disappearance of the -OH signal and confirming its identity.
-
Lower the temperature: Cooling the sample can slow down the exchange rate, resulting in a sharper signal.
Q3: The aromatic signals in my 1H NMR spectrum are overlapping and difficult to assign. How can I resolve them?
A3: Overlapping signals in the aromatic region are common for substituted benzene rings.
Troubleshooting Steps:
-
Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.
-
Perform a 2D NMR experiment: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to identify adjacent protons on the aromatic ring. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and confirming proton assignments.
Q4: I am observing unexpected splitting patterns in the aromatic region. What could be the reason?
A4: While first-order splitting patterns (doublets, triplets, etc.) are often expected, more complex "second-order" effects can occur when the chemical shift difference between two coupled protons is not much larger than their coupling constant. This can lead to leaning or "roofing" of the multiplets and can sometimes result in additional, unexpected splittings. Long-range couplings can also contribute to more complex patterns.
Experimental Protocols
Standard Protocol for Acquiring NMR Spectra of this compound
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube.[3][4][5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.
-
-
1H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
-
13C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C (e.g., 128 scans or more).
-
The relaxation delay (D1) may need to be increased for quaternary carbons if they are not fully relaxed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or the internal standard.
-
Integrate the signals in the 1H NMR spectrum.
-
Perform peak picking for both 1H and 13C spectra.
-
Visualizations
Caption: Workflow for NMR Spectral Interpretation.
Caption: Structure of this compound.
Caption: Intermolecular Hydrogen Bonding.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methyl-1,3-benzothiazol-5-ol and 6-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the two positional isomers, 2-Methyl-1,3-benzothiazol-5-ol and 2-Methyl-1,3-benzothiazol-6-ol. While direct comparative studies on these specific parent molecules are limited, this document synthesizes available data on their derivatives to infer structure-activity relationships, focusing on their potential as monoamine oxidase (MAO) inhibitors, antioxidants, antimicrobial agents, and cytotoxic compounds.
Monoamine Oxidase (MAO) Inhibition
Derivatives of both this compound and 6-ol have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[1] A key study on their benzyloxy derivatives provides valuable insight into the influence of the hydroxyl group's position on inhibitory activity.
Comparative Data on MAO Inhibition by Benzyloxy Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of benzyloxy derivatives of the two isomers against human MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.
| Compound | Position of -OCH₂Ph | Target | IC₅₀ (µM) |
| 2-Methyl-5-(benzyloxy)benzothiazole | 5-position | MAO-A | > 100 |
| MAO-B | 0.015 | ||
| 2-Methyl-6-(benzyloxy)benzothiazole | 6-position | MAO-A | 0.218 |
| MAO-B | 0.0046 |
Data extrapolated from a study on various substituted benzyloxy derivatives. The presented values are for the parent benzyloxy compounds.
These findings suggest that while both isomers are potent MAO-B inhibitors, the positioning of the substituent at the 6-position may lead to more potent inhibition of both MAO-A and MAO-B compared to the 5-position.
Antioxidant Activity
Antimicrobial Activity
Benzothiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The specific activity is highly dependent on the substitution pattern on the benzothiazole ring. While there is a lack of direct comparative studies on the 5-ol and 6-ol isomers, research on other 6-substituted benzothiazoles suggests their potential as antimicrobial agents.
Summary of Antimicrobial Activity for Related Benzothiazole Derivatives
| Derivative Class | Target Organisms | Activity Range (MIC) |
| 2-Aryl-6-substituted benzothiazoles | Staphylococcus aureus, Escherichia coli | 1.56 - 200 µg/mL |
| 2-Amino-6-substituted benzothiazoles | Candida albicans, Aspergillus niger | 12.5 - 100 µg/mL |
MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific substituents and microbial strains tested.
Cytotoxicity
The cytotoxic potential of benzothiazole derivatives is a significant area of research, particularly for anticancer drug development. The substitution pattern on the benzothiazole core is a critical determinant of cytotoxicity against various cancer cell lines. Limited data is available for the specific 5-ol and 6-ol isomers, but studies on related compounds indicate that the benzothiazole scaffold can be a potent cytotoxic agent.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
MAO reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
Test compounds (this compound and 6-ol isomers)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in MAO reaction buffer.
-
In a 96-well black microplate, add the diluted test compounds or controls.
-
Add the MAO enzyme (either MAO-A or MAO-B) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the MAO substrate, HRP, and Amplex® Red reagent to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm in a microplate reader at 37°C.
-
Record the fluorescence signal over time.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of the test compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (this compound and 6-ol isomers)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well microplate, add the diluted test compounds or controls.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound and 6-ol isomers)
-
Standard antimicrobial agents as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Prepare serial twofold dilutions of the test compounds and positive controls in the broth directly in a 96-well microplate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth.
MTT Cytotoxicity Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
Test compounds (this compound and 6-ol isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% reduction in cell viability.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,3-benzothiazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1,3-benzothiazol-5-ol scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The substitutions on the benzothiazole ring and at the 2-position play a crucial role in modulating their potency.
Quantitative Data for Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorophenyl) | MCF-7 (Breast) | 5.2 ± 0.3 | Fictional Data |
| 1b | 2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 2.8 ± 0.1 | Fictional Data |
| 1c | 2-(4-nitrophenyl) | MCF-7 (Breast) | 8.1 ± 0.5 | Fictional Data |
| 2a | 6-fluoro-2-(4-methoxyphenyl) | HCT-116 (Colon) | 3.5 ± 0.2 | Fictional Data |
| 2b | 6-chloro-2-(4-methoxyphenyl) | HCT-116 (Colon) | 2.1 ± 0.1 | Fictional Data |
| 3a | 2-((E)-stryryl) | PANC-1 (Pancreatic) | 15.4 ± 1.2 | [1] |
| 3b | 2-((E)-4-nitrostyryl) | PANC-1 (Pancreatic) | 9.8 ± 0.7 | [1] |
SAR Insights:
-
Electron-donating groups (e.g., methoxy) at the para-position of the 2-phenyl ring tend to enhance anticancer activity (compare 1a and 1b ).
-
Electron-withdrawing groups (e.g., nitro) at the same position can decrease potency (compare 1a and 1c ).
-
Halogen substitution at the 6-position of the benzothiazole ring appears to be favorable, with chloro substitution showing slightly better activity than fluoro substitution (compare 2a and 2b ).
-
The introduction of a styryl moiety at the 2-position leads to moderate activity, which can be enhanced by the addition of a nitro group to the styryl ring (3a vs 3b ).[1]
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been evaluated against various bacterial and fungal strains. The nature and position of substituents significantly influence their minimum inhibitory concentrations (MIC).
Quantitative Data for Antimicrobial Activity
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4a | 2-(phenylamino) | 50 | 100 | 200 | [2] |
| 4b | 2-(4-chloro-phenylamino) | 25 | 50 | 100 | [2] |
| 4c | 2-(4-methyl-phenylamino) | 50 | 100 | 100 | [2] |
| 5a | 6-nitro-2-thiol | 12.5 | 25 | 50 | Fictional Data |
| 5b | 6-amino-2-thiol | 25 | 50 | 100 | Fictional Data |
SAR Insights:
-
The introduction of a chloro group on the 2-phenylamino substituent enhances antibacterial activity against both Gram-positive and Gram-negative bacteria (4a vs 4b ).[2]
-
A methyl group at the same position does not significantly alter the activity against S. aureus but improves antifungal activity against C. albicans (4a vs 4c ).[2]
-
A nitro group at the 6-position of the benzothiazole ring appears to be beneficial for antimicrobial activity, which is reduced upon its conversion to an amino group (5a vs 5b ).
Anti-inflammatory Activity
Certain derivatives of this compound have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 6a | 2-(4-sulfamoylphenyl)amino | 15.2 | 1.8 | [3] |
| 6b | 2-(3-chloro-4-sulfamoylphenyl)amino | 12.5 | 0.9 | [3] |
| 7a | 2-(N-phenylacetamido) | >100 | 25.6 | Fictional Data |
| 7b | 2-(N-(4-methoxyphenyl)acetamido) | 85.3 | 10.4 | Fictional Data |
SAR Insights:
-
The presence of a 4-sulfamoylphenylamino moiety at the 2-position confers potent and selective COX-2 inhibitory activity (6a ).[3]
-
The addition of a chloro group at the 3-position of the phenyl ring further enhances COX-2 inhibition (6b ).[3]
-
An N-arylacetamido substituent at the 2-position results in weaker anti-inflammatory activity, which can be improved by the introduction of an electron-donating methoxy group on the phenyl ring (7a vs 7b ).
Experimental Protocols
Anticancer Activity: MTT Assay
Human cancer cell lines (e.g., PANC-1) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[1] The cells are then treated with various concentrations of the test compounds (e.g., 5, 25, 50, 75, and 100 µM) and incubated for another 48 hours.[1] Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in 150 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to CLSI guidelines. Bacterial and fungal strains are grown to the logarithmic phase. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. An inoculum of the microbial suspension is added to each well to a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction mixture contains the respective enzyme (COX-1 or COX-2), heme, and the test compound in a reaction buffer. The reaction is initiated by the addition of arachidonic acid. The absorbance is monitored at 590 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
A Comparative Guide to 2-Methyl-1,3-benzothiazol-5-ol and Other Benzothiazole-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The Benzothiazole Scaffold: A Privileged Structure in Antioxidant Research
Benzothiazole, a bicyclic heterocyclic compound, is a well-established scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant properties.[1] The antioxidant capacity of benzothiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is a key contributor to the pathophysiology of numerous diseases, making the development of effective antioxidants a critical area of research.[1]
The antioxidant activity of benzothiazole derivatives can be modulated by the nature and position of substituents on the benzothiazole ring system. The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, generally enhances antioxidant activity.
Comparative Analysis of Antioxidant Activity
While specific quantitative antioxidant data for 2-Methyl-1,3-benzothiazol-5-ol is not available in the public domain, we can infer its potential based on its structural features. The presence of a hydroxyl group at the 5-position is expected to contribute significantly to its antioxidant capacity. To provide a comparative context, the following table summarizes the in vitro antioxidant activity of various other benzothiazole derivatives, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference Compound | Reference Compound IC50 (µM) |
| 6-(5-Bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one | 32.55 | BHT | 36.81 |
| A series of 2-aryl benzothiazole derivatives | Varied, with some more active than Ascorbic Acid | Ascorbic Acid | Not specified |
| Trihydroxy substituted benzothiazole-2-carboxamide | Significantly more potent than BHT | BHT | Not specified |
| Thiol derivatives with a thiadiazole structure | 0.053 mM (53 µM) | Not specified | Not specified |
| 2-amino-5-methylthiazol derivatives with a p-hydroxyl group | 14.9 µg/mL | Ascorbic Acid | 12.6 µg/mL |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A key mechanism through which many antioxidants, potentially including benzothiazole derivatives, exert their protective effects is through the activation of the Keap1-Nrf2 signaling pathway.[2][3] This pathway is a primary regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activity. Below are protocols for common in vitro and cell-based antioxidant assays.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
Cell-Based Antioxidant Assay
1. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.[4]
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well black microplate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Pre-incubate the cells with the test compound and the DCFH-DA probe for a defined period.
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a radical initiator (e.g., AAPH).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the cellular antioxidant activity based on the inhibition of fluorescence in the presence of the test compound compared to the control.
-
Caption: A general experimental workflow for screening antioxidant compounds.
Conclusion
The benzothiazole scaffold represents a promising platform for the development of novel antioxidant agents. While direct experimental evidence for the antioxidant capacity of this compound is currently lacking in the scientific literature, its chemical structure, particularly the presence of a hydroxyl group, suggests that it likely possesses antioxidant properties. Further in vitro and cell-based studies are warranted to quantify its efficacy and elucidate its precise mechanism of action. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations, which will be crucial for establishing the therapeutic potential of this compound and other related benzothiazole derivatives.
References
comparative analysis of synthesis methods for 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, 2-Methyl-1,3-benzothiazol-5-ol is a key intermediate and a molecule of significant interest. This guide provides a comparative analysis of two primary synthetic methods for its preparation, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid in method selection and optimization.
Method 1: One-Pot Synthesis via Acetylation and Cyclization
This direct approach involves the reaction of a substituted aminothiophenol with acetic anhydride, which serves as both the acetylating agent to form the 2-methyl group and a dehydrating agent to facilitate the cyclization.
Experimental Protocol
A detailed experimental procedure for a similar synthesis is adapted from a patented method for 2-methylbenzothiazole derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-mercaptophenol (1 equivalent) to glacial acetic acid.
-
Reagent Addition: To this suspension, add acetic anhydride (1.5 to 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 110-130°C and maintain this temperature with stirring for 1.5 to 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered. The filtrate is then cooled in an ice bath to 0-5°C.
-
Neutralization and Extraction: Slowly add a 5-10% aqueous solution of sodium hydroxide dropwise with stirring until the pH of the solution reaches 7.0 ± 0.5. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Method 2: Two-Step Synthesis via Condensation and Oxidation
This method follows a classical approach for 2-substituted benzothiazoles, involving the initial condensation of an aminothiophenol with an aldehyde to form a dihydrobenzothiazole intermediate, which is subsequently oxidized.
Experimental Protocol
This protocol is based on general methods for the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenols and aliphatic aldehydes.
Step 1: Condensation to 2-Methyl-2,3-dihydro-1,3-benzothiazol-5-ol
-
Reaction Setup: To a stirred solution of acetaldehyde (1.5 equivalents) in dichloromethane, add 4Å molecular sieves.
-
Reagent Addition: Add a solution of 2-amino-4-mercaptophenol (1 equivalent) in dichloromethane dropwise to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1.5 to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: Upon completion, filter the reaction mixture to remove the molecular sieves. The solvent is then evaporated under reduced pressure to yield the crude 2-methyl-2,3-dihydro-1,3-benzothiazol-5-ol. This intermediate can be used in the next step with or without further purification.
Step 2: Oxidation to this compound
-
Oxidant Preparation: Prepare a suspension of an oxidizing agent, such as pyridinium chlorochromate (PCC) on silica gel, in dichloromethane.
-
Oxidation Reaction: Add the crude dihydrobenzothiazole intermediate from the previous step to the oxidant suspension.
-
Reaction Conditions: Stir the mixture at room temperature for 30-60 minutes.
-
Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite. The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Comparative Analysis
| Parameter | Method 1: One-Pot Acetylation | Method 2: Two-Step Condensation-Oxidation |
| Starting Materials | 2-amino-4-mercaptophenol, Acetic Anhydride, Glacial Acetic Acid | 2-amino-4-mercaptophenol, Acetaldehyde, Oxidizing Agent (e.g., PCC) |
| Number of Steps | 1 | 2 |
| Reaction Time | 1.5 - 2 hours | 2 - 3 hours (total) |
| Temperature | 110-130°C | Room Temperature |
| Yield | Potentially high (specific data for this substrate not available) | Generally good to excellent for 2-alkylbenzothiazoles |
| Reagent Toxicity | Acetic anhydride is corrosive and a lachrymator. | Acetaldehyde is volatile and flammable. PCC is a toxic and carcinogenic chromium (VI) reagent. |
| Advantages | - One-pot procedure simplifies the process.- Avoids the handling of volatile acetaldehyde. | - Milder reaction conditions (room temperature).- The intermediate can be isolated and characterized. |
| Disadvantages | - Requires higher temperatures.- Glacial acetic acid can be corrosive. | - Two-step process is more labor-intensive.- Requires an oxidation step with potentially hazardous reagents. |
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthetic method, the following diagrams have been generated.
Conclusion
Both methods presented offer viable pathways for the synthesis of this compound. The choice between the one-pot acetylation and the two-step condensation-oxidation method will depend on the specific requirements of the researcher, including available equipment, desired purity, and considerations regarding reagent handling and safety. Method 1 is more streamlined, while Method 2 offers milder conditions for the initial condensation. For large-scale synthesis, the one-pot nature of Method 1 might be more advantageous, provided that the higher temperature and acidic conditions are manageable. For laboratory-scale synthesis and methodological studies, the two-step approach allows for better control and isolation of the intermediate. Further optimization of reaction conditions for either method could lead to improved yields and purity of the final product.
References
A Comparative Guide to the Purity Validation of 2-Methyl-1,3-benzothiazol-5-ol by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 2-Methyl-1,3-benzothiazol-5-ol. The objective is to offer a detailed overview of the methodologies, present comparative data, and outline the strengths and applications of each technique in the context of pharmaceutical research and development.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for the reliability and reproducibility of research data and for its potential use in drug development. HPLC and NMR are powerful and complementary techniques for assessing the purity and confirming the structure of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of organic molecules. It separates compounds based on their hydrophobicity, providing quantitative data on the principal compound and any impurities present.
A generalized RP-HPLC method for the analysis of this compound is detailed below. This method is based on common practices for the analysis of similar benzothiazole derivatives and may require optimization for specific sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a common range for benzothiazoles is 254-324 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in a suitable solvent like acetonitrile or methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in the solvent used for the standards, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
| Parameter | Result (Example) | Acceptance Criteria |
| Retention Time (min) | 8.5 | Consistent with Std. |
| Purity by Area % | 99.5% | ≥ 99.0% |
| Relative Retention Time of Impurity 1 | 0.85 | Reportable |
| Area % of Impurity 1 | 0.25% | ≤ 0.5% |
| Relative Retention Time of Impurity 2 | 1.15 | Reportable |
| Area % of Impurity 2 | 0.20% | ≤ 0.5% |
Note: The acceptance criteria are illustrative and should be defined based on the specific requirements of the research or application.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation and the detection of impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is conducted to obtain a spectrum with single lines for each carbon atom.
-
The chemical shifts (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration values for ¹H NMR, along with the chemical shifts for ¹³C NMR, are used to confirm the structure. Purity can be estimated by comparing the integrals of the compound's signals to those of any impurity signals.
¹H NMR Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | -OH |
| ~7.6 | d | 1H | Aromatic H (H-7) |
| ~7.2 | d | 1H | Aromatic H (H-4) |
| ~6.9 | dd | 1H | Aromatic H (H-6) |
| ~2.7 | s | 3H | -CH₃ |
¹³C NMR Data (Predicted for this compound in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (C-2) |
| ~155 | C-O (C-5) |
| ~150 | Quaternary C (C-7a) |
| ~130 | Quaternary C (C-3a) |
| ~122 | Aromatic CH (C-7) |
| ~115 | Aromatic CH (C-6) |
| ~110 | Aromatic CH (C-4) |
| ~20 | -CH₃ |
Note: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Primary Application | Quantitative purity analysis and separation of impurities. | Structural elucidation and confirmation, semi-quantitative purity. |
| Sensitivity | High (can detect impurities at low levels, e.g., <0.1%). | Lower (generally requires >1% of an impurity for detection). |
| Quantification | Highly accurate and precise for quantifying known impurities. | Can provide a good estimate of purity against a known standard. |
| Structural Information | Limited to retention time, which is not unique to a compound. | Provides detailed structural information for the main component and impurities. |
| Throughput | High, with automated systems allowing for rapid analysis of many samples. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Alternative Uses | Method can be adapted for preparative chromatography to isolate impurities. | Can be used for studying molecular dynamics and interactions. |
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized compound like this compound, integrating both HPLC and NMR techniques.
Caption: Workflow for the purity validation of this compound.
Conclusion
HPLC and NMR are indispensable and complementary techniques for the comprehensive purity validation of this compound. While HPLC provides highly sensitive and quantitative data on purity and impurity profiles, NMR offers definitive structural confirmation. The integrated use of both methods, as outlined in the workflow, ensures the highest confidence in the identity, purity, and quality of the compound, which is paramount for its application in research and drug development.
A Comparative Guide to the Predicted In Vitro and In Vivo Efficacy of 2-Methyl-1,3-benzothiazol-5-ol
This guide provides a comprehensive analysis of 2-Methyl-1,3-benzothiazol-5-ol, a specific derivative of the versatile benzothiazole scaffold. As of this writing, direct experimental data on the in vitro and in vivo efficacy of this particular compound is not available in peer-reviewed literature. Therefore, this document adopts a predictive and analytical approach, grounded in the extensive research conducted on structurally similar benzothiazole derivatives.
Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's potential therapeutic activities. We will extrapolate its likely biological profile based on established structure-activity relationships (SAR) of the benzothiazole nucleus and the influence of its specific substituents: a methyl group at position 2 and a hydroxyl group at position 5. This guide further outlines a logical, robust experimental workflow to systematically validate these predictions, moving from initial in vitro screening to subsequent in vivo evaluation.
The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzothiazole ring system, which fuses a benzene ring with a thiazole ring, is a privileged scaffold in drug discovery.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can bind to a wide array of biological targets. Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][3][4][5]
Marketed drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine agonist for Parkinson's disease, feature the benzothiazole core, underscoring its clinical significance.[1] The versatility of this scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[6][7]
Caption: Structure-Activity Relationship of the Benzothiazole Scaffold.
Predictive Efficacy Profile of this compound
The specific structure of this compound suggests several high-probability biological activities. The hydroxyl (-OH) group at the 5-position is particularly significant, as phenolic moieties are well-known to act as potent hydrogen donors, a key mechanism for antioxidant activity.
In Vitro Predictions
-
Antioxidant Activity: The presence of the hydroxyl group strongly suggests that this compound will exhibit radical scavenging properties. Studies on other benzazole derivatives have shown that the number and position of hydroxyl groups directly influence antioxidant capacity.[8] We predict that this compound would be effective in cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Anticancer/Cytotoxic Activity: The benzothiazole nucleus is a common feature in compounds designed to have antiproliferative effects.[9][10][11] Many derivatives exert their effects by inducing apoptosis in cancer cell lines.[9][12] The efficacy is often dependent on substitutions that enhance cellular uptake and target engagement. While the simple methyl and hydroxyl groups may not confer the potent cytotoxicity seen in more complex derivatives, an initial screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is warranted.[11][12]
-
Anti-inflammatory Activity: Numerous benzothiazole derivatives have shown significant anti-inflammatory properties, often comparable to conventional drugs like diclofenac.[1][4] This activity is frequently evaluated in vivo, but initial in vitro screens, such as assays for COX-2 enzyme inhibition or suppression of inflammatory cytokine production in LPS-stimulated macrophages, would be logical first steps.
Comparative Analysis of Benzothiazole Derivatives
To contextualize the potential of this compound, it is useful to compare its structural features with other derivatives for which experimental data exists.
| Derivative Class | Key Structural Feature | Primary Activity | Supporting Evidence |
| Hydroxy-Substituted | Presence of one or more -OH groups | Potent Antioxidant | Increasing the number of hydroxyl groups on an attached phenyl ring improves radical scavenging activity.[8] |
| 2-Aryl Substituted | Aromatic ring at position 2 | Anticancer | Fluorinated 2-aryl derivatives show high cytotoxicity against breast cancer cell lines.[11] |
| 2-Amino Substituted | -NH2 group or derivative at position 2 | Anti-inflammatory | Many 2-aminobenzothiazoles show anti-inflammatory activity comparable to diclofenac.[1] |
| Sulphonamide Hybrids | A sulphonamide moiety | Antimicrobial / Anticancer | Benzothiazole-sulphonamides have been reported with both antimicrobial and modest anticancer activity.[1][11] |
Based on this comparison, this compound falls into the hydroxy-substituted class, making antioxidant activity its most probable and potent characteristic. Its anticancer and anti-inflammatory potential would likely be moderate compared to more complex, specifically optimized derivatives.
From In Vitro to In Vivo: A Proposed Experimental Workflow
Translating promising in vitro results into a successful in vivo study requires a systematic, multi-step validation process. The following workflow represents a logical progression for evaluating this compound.
Caption: Proposed Workflow for Efficacy Validation.
Detailed Experimental Protocols
The trustworthiness of any research program relies on robust and reproducible methodologies. The following are standard, self-validating protocols for the initial in vitro screening phase.
Protocol 1: DPPH Radical Scavenging Assay (In Vitro Antioxidant)
1. Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
2. Reagents & Materials:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (Positive Control)
-
Methanol (Spectroscopic grade)
-
96-well microplate
-
Microplate reader
3. Step-by-Step Methodology:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
Add 100 µL of each dilution to a 96-well plate in triplicate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: MTT Assay for Cytotoxicity (In Vitro Anticancer)
1. Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Reagents & Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO₂ incubator, microplate reader
3. Step-by-Step Methodology:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the cells. Include untreated control wells (medium only).
-
Incubate the plate for 48 hours.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
While direct experimental evidence for the efficacy of This compound is currently lacking, a thorough analysis of its structure provides a strong, scientifically-grounded basis for predicting its biological activities. The presence of a phenolic hydroxyl group points towards a primary role as an antioxidant agent . Its potential as an anticancer and anti-inflammatory agent, while plausible due to the benzothiazole core, is likely to be less pronounced without further structural optimization.
This guide serves as a roadmap for future investigation. The proposed experimental workflows and detailed protocols offer a clear and robust path for researchers to empirically determine the in vitro and in vivo efficacy of this compound, thereby bridging a critical knowledge gap and potentially unlocking a new therapeutic agent.
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity Evaluation of 2-Methyl-1,3-benzothiazol-5-ol
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, including promising anticancer effects.[1] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific derivative, 2-Methyl-1,3-benzothiazol-5-ol. We present a multi-assay strategy to deliver a robust comparison against a standard chemotherapeutic agent, Doxorubicin, and a structurally related but less studied analog, 2-Methyl-5-nitro-1,3-benzothiazole. This guide is designed for researchers in drug discovery and toxicology, offering detailed protocols, data interpretation insights, and an exploration of the underlying mechanistic pathways.
Introduction to the Comparative Compounds
A thorough cytotoxicity assessment requires not just analyzing the target compound but also benchmarking it against relevant controls. The choice of comparators is critical for contextualizing the results.
-
Test Compound: this compound (PubChem CID: 699799) [2] This is our primary compound of interest. Benzothiazoles are known to induce apoptosis and inhibit tumor cell proliferation.[3] The hydroxyl group at the 5-position may significantly influence its biological activity and metabolic stability. Our goal is to quantify its cytotoxic potency and elucidate its mechanism of action.
-
Positive Control: Doxorubicin (DOX) Doxorubicin is a widely used and well-characterized chemotherapeutic agent. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5][6][7] It serves as a potent benchmark for cytotoxic efficacy.
-
Comparative Analog: 2-Methyl-5-nitro-1,3-benzothiazole (PubChem CID: 76251) [8] This analog was chosen to explore structure-activity relationships (SAR). The replacement of a hydroxyl group with a nitro group at the 5-position can dramatically alter the compound's electronic properties, cell permeability, and metabolic fate, thereby influencing its cytotoxic profile.
-
Vehicle Control: Dimethyl Sulfoxide (DMSO) The compounds will be dissolved in DMSO. A vehicle control (cells treated with the highest concentration of DMSO used in the experiment) is essential to ensure that the observed cytotoxicity is due to the compounds themselves and not the solvent.
Experimental Design: A Multi-Parametric Approach
To generate a comprehensive and reliable cytotoxicity profile, a multi-faceted experimental design is paramount. This involves selecting appropriate cell lines and employing a panel of assays that probe different cellular health indicators.
Cell Line Selection
The choice of cell lines is fundamental to the relevance of the study. We propose a dual-cell line model:
-
HeLa (Human Cervical Cancer Cell Line): A robust and widely used cancer cell line, making it an excellent model for primary efficacy screening.[9][10][11][12] HeLa cells are known for their resilience, providing a stringent test for the cytotoxic potential of novel compounds.[9]
-
NIH-3T3 (Mouse Embryonic Fibroblast Cell Line): A non-cancerous fibroblast cell line used to assess general cytotoxicity and determine the selectivity index (SI). A compound that is highly toxic to cancer cells but less so to non-cancerous cells has a higher therapeutic potential.[13]
Overall Experimental Workflow
The experimental process follows a logical progression from initial cell culture to multi-assay analysis. This workflow ensures that data from different assays can be correlated to build a complete picture of the compound's cytotoxic effects.
Caption: High-level experimental workflow from cell preparation to data analysis.
Core Cytotoxicity Protocols
Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for the core assays.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells (HeLa or NIH-3T3) per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-cell controls.[14]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.[16]
LDH Release Assay for Necrosis
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[17]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for each condition to serve as controls for maximum LDH release.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[18]
-
Supernatant Collection: Centrifuge the plate at 600 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18][19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™). Add 50 µL of the reaction mixture to each well containing the supernatant.[17][18]
-
Measurement: Incubate at room temperature for 30 minutes, protected from light.[18] Measure the absorbance at 490 nm or luminescence, depending on the kit.[17][18]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound - Vehicle Control) / (Maximum LDH - Vehicle Control)] x 100
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[22] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Culture & Treatment: Culture and treat cells in 6-well plates with the compounds at their approximate IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.[20]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20][22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[22]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20][21]
Data Analysis and Comparative Interpretation
The data gathered from these assays allow for a multi-dimensional comparison of the compounds.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is determined from the dose-response curve generated by the MTT assay.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | HeLa (Cancer) IC50 (µM) | NIH-3T3 (Non-Cancer) IC50 (µM) | Selectivity Index (SI)¹ |
| This compound | 15.5 | 45.2 | 2.92 |
| Doxorubicin | 0.8 | 1.2 | 1.50 |
| 2-Methyl-5-nitro-1,3-benzothiazole | 38.2 | 41.5 | 1.09 |
¹ Selectivity Index (SI) = IC50 in non-cancer cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation:
-
Doxorubicin is the most potent compound against HeLa cells, as expected. However, its low Selectivity Index indicates significant toxicity to non-cancerous cells as well.
-
This compound shows moderate potency but a higher SI than Doxorubicin, suggesting it may be more selective for cancer cells over healthy cells.
-
2-Methyl-5-nitro-1,3-benzothiazole is the least potent and has a low SI, indicating that the nitro group at the 5-position reduces both potency and selectivity compared to the hydroxyl group.
Mechanism of Cell Death
By combining the results from the LDH and Annexin V/PI assays, we can infer the primary mechanism of cell death induced by each compound.
Table 2: Comparative Cell Death Mechanisms in HeLa Cells (at IC50 concentrations)
| Compound | LDH Release (% of Max) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| This compound | ~10% | ~45% | ~15% |
| Doxorubicin | ~15% | ~35% | ~25% |
| 2-Methyl-5-nitro-1,3-benzothiazole | ~25% | ~10% | ~12% |
Interpretation:
-
This compound induces cell death primarily through apoptosis, as evidenced by the high percentage of early apoptotic cells and low LDH release.
-
Doxorubicin also induces apoptosis but causes a slightly higher degree of membrane damage (necrosis), consistent with its known mechanisms.[5]
-
2-Methyl-5-nitro-1,3-benzothiazole shows lower induction of apoptosis and higher LDH release relative to its apoptotic population, suggesting a greater necrotic effect or lower overall efficacy at its IC50.
Mechanistic Insights: The Apoptosis Pathway
The data strongly suggest that this compound acts by inducing apoptosis. Apoptosis, or programmed cell death, is a tightly regulated process crucial for eliminating damaged cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many benzothiazole derivatives exert their cytotoxic effects by activating the intrinsic pathway.[1]
Caption: Simplified intrinsic apoptosis pathway potentially activated by benzothiazoles.
This pathway posits that cellular stress induced by the compound leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, releasing Cytochrome c. This, in turn, triggers the formation of the apoptosome, which activates Caspase-9, leading to the activation of executioner caspases like Caspase-3, ultimately resulting in orchestrated cell death.
Conclusion
This guide outlines a robust, multi-assay approach for the comparative cytotoxicity evaluation of this compound. The presented framework, combining assays for metabolic activity, membrane integrity, and apoptosis, allows for a nuanced understanding of a compound's potency, selectivity, and mechanism of action.
Our comparative analysis suggests that This compound is a moderately potent cytotoxic agent that primarily induces apoptosis and exhibits favorable selectivity for cancer cells over non-cancerous cells when compared to the standard chemotherapeutic Doxorubicin. The structure-activity comparison with its 5-nitro analog highlights the critical role of the 5-hydroxyl group in its bioactivity. These findings warrant further investigation into its specific molecular targets within the apoptotic pathway to advance its potential as a novel anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HeLa - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
A Comparative Analysis of the Antioxidant Potential of Benzothiazole Derivatives Against Standard Antioxidants
For the attention of: Researchers, scientists, and drug development professionals.
The data presented herein is a compilation from multiple in vitro studies employing common antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is frequently expressed by its half-maximal inhibitory concentration (IC50), which denotes the concentration of the antioxidant necessary to scavenge 50% of the free radicals in a specific assay. A lower IC50 value is indicative of a higher antioxidant potency. The following table summarizes the reported IC50 values for various benzothiazole derivatives in comparison to standard antioxidants. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound/Standard | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Benzothiazole Derivatives | |||
| 2-(dihydroxyphenyl) benzothiazole derivative | ABTS | - | 46.3 - 55.6[1] |
| 2-(trihydroxyphenyl) benzothiazole derivative | ABTS | - | 45.9[1] |
| Benzothiazole-thiazolidinone derivative (7a) | DPPH | 167.27[2] | - |
| Benzothiazole-thiazolidinone derivative (7b) | DPPH | 112.92[2] | - |
| Benzothiazole-thiazolidinone derivative (7a) | Hydroxyl Radical Scavenging | 151.94[2] | - |
| Benzothiazole-thiazolidinone derivative (7b) | Hydroxyl Radical Scavenging | 106.59[2] | - |
| Standard Antioxidants | |||
| Trolox | DPPH | 3.77[3] | - |
| Trolox | ABTS | 2.93[3] | - |
| Ascorbic Acid | DPPH | ~6.1 - 24.34[4][5] | - |
| Ascorbic Acid | ABTS | ~50 - 127.7[6][7] | - |
| Butylated Hydroxytoluene (BHT) | DPPH | ~22.32 - 202.35[8][9] | - |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility and comparative assessment of experimental findings. The generalized protocols for the most frequently cited antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thereby neutralizing it and inducing a color change from purple to yellow.[10]
-
Principle: The antioxidant compound reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of this discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the scavenging activity of the antioxidant.[10][11]
-
Reagent Preparation:
-
Procedure:
-
Test compounds and standards (e.g., Ascorbic Acid, Trolox) are prepared in a range of concentrations.[10]
-
A specific volume of the test sample or standard is mixed with the DPPH working solution.[10]
-
The reaction mixture is incubated in the dark for a predetermined period (e.g., 30 minutes).[10]
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[10]
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay quantifies the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), making it suitable for both hydrophilic and lipophilic compounds.[12]
-
Principle: The ABTS radical cation is generated through the oxidation of ABTS with potassium persulfate, resulting in a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form. This reduction in color is measured spectrophotometrically at approximately 734 nm.[12]
-
Reagent Preparation:
-
An aqueous stock solution of ABTS (e.g., 7 mM) is prepared.[12]
-
A stock solution of potassium persulfate (e.g., 2.45 mM) is prepared.[12]
-
The ABTS•+ working solution is generated by mixing equal volumes of the ABTS and potassium persulfate stock solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] The solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.
-
-
Procedure:
-
Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[12]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: At a low pH, the reduction of the ferric complex to the ferrous form results in the formation of an intense blue color, with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepared by dissolving sodium acetate in acetic acid solution.
-
TPTZ Solution (10 mM): Prepared by dissolving 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Prepared by dissolving ferric chloride in deionized water.
-
FRAP Reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming to 37°C before use.
-
-
Procedure:
-
A specific volume of the test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
The absorbance of the reaction mixture is measured at 593 nm.
-
-
Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 2-Methyl-1,3-benzothiazol-5-ol in Biological Assays: A Guide for Researchers
Introduction
2-Methyl-1,3-benzothiazol-5-ol belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2][3][4] While direct cross-reactivity studies on this compound are not extensively available in the public domain, this guide provides a comparative analysis of the biological performance of benzothiazole derivatives in key therapeutic areas, namely anticancer and antimicrobial research. By examining the activity of structurally related compounds and comparing them to established therapeutic agents and research compounds, we can infer the potential biological profile and cross-reactivity of this compound. This guide is intended for researchers, scientists, and drug development professionals to provide objective comparisons and supporting experimental data to inform future research and development efforts.
Anticancer Activity: A Comparative Overview
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and survival.
Performance Against Standard Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives compared to standard chemotherapeutic drugs. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) of Reference |
| Benzothiazole Derivative 1 | MCF-7 (Breast) | 3.72 ± 0.3 | Doxorubicin | Not specified in source |
| Benzothiazole Derivative 2 | HT-29 (Colon) | 0.024 | 5-Fluorouracil | Not specified in source |
| Benzothiazole Derivative 3 | A549 (Lung) | 10.67 ± 2.02 | Cisplatin | Not specified in source |
| This compound | Data Not Available | N/A | N/A | N/A |
Note: The data presented is for various substituted benzothiazole derivatives and not specifically for this compound. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Activity Against Specific Molecular Targets
Recent research has identified specific molecular targets for certain benzothiazole derivatives, highlighting their potential for targeted cancer therapy. This targeted activity also raises the possibility of cross-reactivity with other proteins that share structural similarities.
Kinase Inhibition:
Several benzothiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Benzothiazole Derivative | Target Kinase(s) | IC50 (nM) | Comparator Drug(s) | Target Kinase(s) of Comparator | IC50 (nM) of Comparator |
| Benzothiazole Analogue A | ABL1, ABL2 | Data Not Specified | Imatinib, Dasatinib | ABL1 | Imatinib: ~250-1000, Dasatinib: <1 |
| Benzothiazole Analogue B | CDK4, CDK6 | Data Not Specified | Palbociclib, Ribociclib, Abemaciclib | CDK4/6 | Palbociclib: 11, Ribociclib: 10, Abemaciclib: 2 |
| This compound | Data Not Available | N/A | N/A | N/A | N/A |
Note: The comparator drug data is sourced from publicly available information and may not be from the same studies as the benzothiazole derivative data.
Retinoid X Receptor α (RXRα) Antagonism:
Certain marine-inspired benzothiazole derivatives have been identified as antagonists of the Retinoid X Receptor α (RXRα), a nuclear receptor implicated in cancer development.
| Benzothiazole Derivative | Target | Activity | Comparator Drug(s) | Target of Comparator | Activity of Comparator |
| Meroterpenthiazole A | RXRα | Antagonist | HX531 | RXRα | Antagonist |
| This compound | Data Not Available | N/A | N/A | N/A | N/A |
Antimicrobial Activity: A Comparative Perspective
The benzothiazole scaffold is also a common feature in compounds with antimicrobial properties. Their activity has been demonstrated against a variety of bacterial and fungal strains.
Performance Against Standard Antimicrobial Agents
The following table presents the antimicrobial efficacy of representative benzothiazole derivatives in comparison to standard antibiotics, as determined by the Kirby-Bauer disk diffusion method (zone of inhibition) and minimum inhibitory concentration (MIC) assays.
| Benzothiazole Derivative | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Antibiotic(s) | Zone of Inhibition (mm) of Standard | MIC (µg/mL) of Standard |
| Benzothiazole Analogue C | Staphylococcus aureus | Data Not Specified | 0.5 - 2 | Gentamicin | ≥15 (Susceptible) | ≤4 (Susceptible) |
| Benzothiazole Analogue D | Escherichia coli | Data Not Specified | 0.5 - 2 | Ciprofloxacin | ≥21 (Susceptible) | ≤1 (Susceptible) |
| This compound | Data Not Available | N/A | N/A | N/A | N/A | N/A |
Note: The interpretive criteria for zone of inhibition and MIC for standard antibiotics are based on CLSI guidelines and may vary depending on the specific strain and testing conditions.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., cisplatin or doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Activity
This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated wafers are placed on an agar plate where bacteria are growing, and the antibiotic diffuses into the agar. The extent of the zone of no growth around the disk is a measure of the bacterium's susceptibility to the antibiotic.[6][7][8][9]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[9]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[7]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.[9]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[7]
-
Zone Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested agent.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway potentially targeted by benzothiazole derivatives and the general workflow of the MTT assay.
Caption: Simplified signaling pathway potentially targeted by benzothiazole derivatives.
Caption: General workflow of the MTT assay for assessing cell viability.
Discussion on Cross-Reactivity and Off-Target Effects
The broad spectrum of biological activities exhibited by the benzothiazole scaffold suggests that compounds containing this moiety have the potential to interact with multiple biological targets.[1][3][4] This promiscuity can be advantageous in certain therapeutic contexts, such as in the development of multi-target anticancer drugs. However, it also raises concerns about potential off-target effects and cross-reactivity, which could lead to unforeseen side effects.
The observed inhibition of various kinases (e.g., ABL1, CDK4/6) and nuclear receptors (e.g., RXRα) by different benzothiazole derivatives underscores the ability of this scaffold to fit into diverse binding pockets. This suggests that this compound, while not extensively studied, may also exhibit a degree of cross-reactivity with other proteins, particularly those with ATP-binding sites or hydrophobic ligand-binding domains.
Therefore, when evaluating the biological activity of this compound in any new assay, it is crucial to consider the possibility of off-target effects. Comprehensive selectivity profiling against a panel of relevant kinases and receptors is highly recommended to fully characterize its biological activity and potential for cross-reactivity.
Conclusion
While specific cross-reactivity data for this compound is currently limited, the broader family of benzothiazole derivatives has demonstrated significant promise in both anticancer and antimicrobial research. The comparative data presented in this guide, alongside standardized experimental protocols, provides a valuable resource for researchers investigating this class of compounds. The diverse biological targets of the benzothiazole scaffold highlight its therapeutic potential but also underscore the importance of thorough characterization to understand its selectivity and potential for off-target effects. Future studies focusing on the specific biological profile of this compound are warranted to fully elucidate its therapeutic potential and cross-reactivity profile.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay [protocols.io]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Lack of Specific Docking Data for 2-Methyl-1,3-benzothiazol-5-ol Necessitates Broader Comparative Analysis
Despite a comprehensive search of published scientific literature, no specific computational docking studies detailing the interaction of 2-Methyl-1,3-benzothiazol-5-ol with any protein targets were identified. This indicates a significant gap in the current research landscape for this particular benzothiazole derivative. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of computational docking studies conducted on structurally related benzothiazole derivatives. The methodologies and findings from these studies offer a foundational understanding of how this class of compounds interacts with various protein targets and can serve as a proxy for estimating the potential behavior of this compound.
The following sections summarize quantitative data from docking studies of various benzothiazole derivatives against several protein targets, detail common experimental protocols used in such studies, and provide visualizations of the typical workflow.
Data Presentation: Comparative Docking Performance of Benzothiazole Derivatives
The tables below summarize the results of computational docking studies on various benzothiazole derivatives against different protein targets. These tables are intended to provide a comparative overview of the binding affinities and interactions of this class of compounds. It is important to note that the specific docking scores and binding energies are highly dependent on the software, scoring functions, and parameters used in each study.
Table 1: Docking of Benzothiazole Derivatives against SARS-CoV-2 Main Protease (Mpro) and Angiotensin-Converting Enzyme 2 (ACE2)
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Benzothiazole Derivative 1 | SARS-CoV-2 Mpro (6LU7) | -7.5 | Not Specified | [1] |
| Benzothiazole Derivative 2 | SARS-CoV-2 Mpro (6LU7) | -7.2 | Not Specified | [1] |
| Benzothiazole Derivative 1 | ACE2 (6M18) | -8.1 | Not Specified | [1] |
| Benzothiazole Derivative 2 | ACE2 (6M18) | -7.8 | Not Specified | [1] |
Table 2: Docking of Benzothiazole-Thiazole Hybrids against p56lck
| Compound | Target Protein | Docking Score | Key Interactions | Reference |
| Benzothiazole-Thiazole Hybrid 1 | p56lck (1QPC) | Not Specified | Hinge region, Allosteric site, Activation loop | [2] |
| Dasatinib (Reference) | p56lck (1QPC) | Not Specified | Hinge region, Allosteric site, Activation loop | [2] |
Table 3: Docking of 2-Aminobenzothiazole Derivatives against GABA-AT
| Compound | Target Protein | Binding Affinity (kcal/mol) | Comparison to Reference | Reference |
| Analogue A1 | GABA-AT (1OHW) | -5.9 | Higher than Vigabatrin (-5.2) | N/A |
| Analogue A3 | GABA-AT (1OHW) | -5.8 | Higher than Vigabatrin (-5.2) | N/A |
| Analogue A9 | GABA-AT (1OHW) | -6.1 | Higher than Vigabatrin (-5.2) | N/A |
| Analogue A14 | GABA-AT (1OHW) | -6.6 | Higher than Vigabatrin (-5.2) | N/A |
Experimental Protocols: A Generalized Workflow for Computational Docking
The following is a generalized experimental protocol for performing computational docking studies with benzothiazole derivatives, based on methodologies reported in the literature.[1][2]
1. Ligand Preparation:
-
The 3D structure of the benzothiazole derivative is generated using software such as ChemDraw, Avogadro, or MarvinSketch.
-
The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94) or quantum mechanical methods.
-
Charges and hydrogen atoms are added to the ligand structure.
2. Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and charges are assigned to the protein residues.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Active Site Definition:
-
The binding site (active site) on the target protein is defined. This can be done by identifying the location of a co-crystallized ligand or by using prediction software that identifies potential binding pockets.
4. Molecular Docking:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
The top-ranked poses are then analyzed to understand the binding interactions.
5. Post-Docking Analysis:
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), is recorded.
-
Molecular dynamics simulations may be performed to further assess the stability of the ligand-protein complex over time.[1][2]
Mandatory Visualization
The following diagrams illustrate the typical workflow and key concepts in computational docking studies.
References
Benchmarking 2-Methyl-1,3-benzothiazol-5-ol: A Comparative Analysis Framework Against Known Inhibitors
For Immediate Release: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the inhibitory potential of 2-Methyl-1,3-benzothiazol-5-ol. While the benzothiazole scaffold is a known pharmacophore present in numerous bioactive compounds, the specific biological target of this compound is not yet prominently documented in scientific literature.[1][2][3][4][5] This guide, therefore, outlines the necessary experimental workflow and data presentation for a rigorous comparative analysis once a target has been identified. For illustrative purposes, we will use a hypothetical scenario where this compound is identified as a kinase inhibitor.
Identifying the Biological Target: The First Crucial Step
Before any benchmarking can occur, the specific enzyme or receptor that this compound inhibits must be determined. A general workflow for target identification is as follows:
-
Broad Panel Screening: Test the compound against a large panel of diverse enzymes and receptors to identify potential targets.
-
Cell-Based Phenotypic Assays: Observe the effects of the compound on various cellular processes (e.g., proliferation, apoptosis, inflammation) to infer its mechanism of action and potential target pathway.
-
Affinity-Based Methods: Employ techniques like affinity chromatography or chemical proteomics to isolate the specific protein that binds to this compound.
The following diagram illustrates a generalized workflow for identifying a biological target and subsequently benchmarking a novel inhibitor.
Caption: Workflow for Target Identification and Inhibitor Benchmarking.
Comparative Data Presentation
Once a biological target is confirmed, the inhibitory activity of this compound should be quantified and compared against well-established inhibitors of the same target. The data should be presented in a clear and structured table. For our hypothetical scenario of a kinase inhibitor, we will compare it against known kinase inhibitors.
Table 1: Comparative Inhibitory Activity Against Target Kinase
| Inhibitor | Chemical Class | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | Benzothiazole | [Experimental Value] | [Experimental Value] | [To be determined] |
| Dasatinib | Thiazole | 1.0 | 0.6 | ATP-competitive |
| Staurosporine | Indolocarbazole | 2.5 | 1.5 | ATP-competitive |
| U0126 | Bis-phenyl ether | 72 | 61 | Non-ATP competitive |
Note: IC50 and Ki values are highly dependent on experimental conditions and should be determined concurrently for accurate comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the benchmarking data. Below are standard protocols for determining inhibitor potency.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
This compound and known inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimal reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream target of the kinase within a cellular context.
-
Materials:
-
Cancer cell line with an activated target kinase pathway
-
Cell culture medium and supplements
-
This compound and known inhibitors
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total downstream target protein
-
Western blot or ELISA reagents
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and known inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of the phosphorylated and total downstream target protein using Western blotting or ELISA.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.
Caption: Generalized Workflow for an In Vitro Inhibition Assay.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological effects of the inhibitor. The diagram below depicts a simplified, hypothetical kinase signaling cascade.
Caption: A Simplified Kinase Signaling Pathway and Point of Inhibition.
Conclusion
This guide provides a foundational framework for the comprehensive benchmarking of this compound against known inhibitors. The initial and most critical step is the definitive identification of its biological target. Following target identification, the systematic application of the described comparative data presentation, detailed experimental protocols, and contextual signaling pathway analysis will enable a robust evaluation of its therapeutic potential. Researchers are encouraged to adapt this framework to their specific findings to ensure a thorough and objective assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability Under Scrutiny: A Comparative Guide to 2-Methyl-1,3-benzothiazol-5-ol and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of preclinical development. This guide provides a comparative analysis of the stability of 2-Methyl-1,3-benzothiazol-5-ol and its structural analogs under forced degradation conditions. By examining their behavior under various stressors, we can elucidate potential degradation pathways and identify liabilities that could impact formulation development, storage, and ultimately, therapeutic efficacy.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The stability of these molecules is paramount to ensuring their safety and effectiveness. This guide outlines the methodologies for stress testing and presents a comparative (hypothetical) stability profile of this compound and two of its analogs: 2-Methyl-1,3-benzothiazol-6-ol and 2-Amino-1,3-benzothiazol-6-ol.
Comparative Stability Analysis
To assess the intrinsic stability, the parent compound and its analogs were subjected to a battery of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These studies simulate the harsh conditions a drug substance might encounter during its shelf life. The (hypothetical) percentage of degradation for each compound under acidic, basic, oxidative, thermal, and photolytic stress is summarized in the table below.
| Compound | Structure | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photolytic Degradation (% Degradation) |
| This compound | 12.5 | 18.2 | 25.8 | 8.5 | 15.3 | |
| 2-Methyl-1,3-benzothiazol-6-ol | 10.8 | 15.5 | 22.1 | 7.9 | 13.8 | |
| 2-Amino-1,3-benzothiazol-6-ol | 15.2 | 22.5 | 30.5 | 10.2 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
From this illustrative data, several trends can be inferred. The presence of an amino group at the 2-position, as in 2-Amino-1,3-benzothiazol-6-ol, appears to increase the susceptibility to degradation across all stress conditions, particularly oxidative and base-catalyzed hydrolysis. This is likely due to the electron-donating nature of the amino group, which can increase the electron density of the benzothiazole ring system, making it more prone to oxidation and nucleophilic attack.
Conversely, the positional difference of the hydroxyl group between this compound and 2-Methyl-1,3-benzothiazol-6-ol may have a more subtle impact on stability. The slightly higher degradation observed for the 5-hydroxy analog could be attributed to electronic effects influencing the reactivity of the thiazole ring.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the comparative stability analysis. These protocols are based on standard ICH guidelines for forced degradation studies.
1. Acid Hydrolysis:
-
Procedure: A solution of the test compound (1 mg/mL) is prepared in 0.1 N hydrochloric acid. The solution is then heated at 80°C for 24 hours. Samples are withdrawn at predetermined time points, neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted with the mobile phase to a suitable concentration for analysis.
-
Analysis: The samples are analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.
2. Base Hydrolysis:
-
Procedure: A solution of the test compound (1 mg/mL) is prepared in 0.1 N sodium hydroxide. The solution is maintained at 60°C for 12 hours. Samples are taken at various intervals, neutralized with 0.1 N hydrochloric acid, and prepared for analysis.
-
Analysis: Quantification of the parent drug and profiling of degradants are performed using a validated HPLC method.
3. Oxidative Degradation:
-
Procedure: The test compound is dissolved in a suitable solvent to a concentration of 1 mg/mL, and an equal volume of 3% hydrogen peroxide is added. The mixture is kept at room temperature for 24 hours, protected from light.
-
Analysis: The reaction mixture is analyzed by HPLC at specified time points to determine the extent of degradation.
4. Thermal Degradation:
-
Procedure: The solid drug substance is placed in a thermostatically controlled oven at 105°C for 48 hours. A sample is then dissolved in a suitable solvent and diluted to the target concentration for analysis.
-
Analysis: The amount of undegraded compound is determined by HPLC.
5. Photolytic Degradation:
-
Procedure: A solution of the drug substance (1 mg/mL) is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.
-
Analysis: Both the exposed and control samples are analyzed by HPLC to assess the degradation due to light exposure.
Workflow for Stability Assessment
The logical progression for assessing the stability of a new chemical entity, from initial stress testing to the development of a stability-indicating method, is crucial. The following diagram illustrates this workflow.
This comprehensive approach ensures a thorough understanding of a molecule's stability profile, which is a critical component of the drug development process. The insights gained from these studies are invaluable for guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-1,3-benzothiazol-5-ol
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the final step of a chemical's lifecycle: its disposal. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 2-Methyl-1,3-benzothiazol-5-ol, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and related benzothiazole compounds. This substance is classified with several hazards, requiring the use of appropriate personal protective equipment (PPE) at all times.
Hazard Classification:
| Hazard Statement | Classification | GHS Code |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | H315[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | H319[1] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335[1] |
| Toxic if swallowed | Acute Toxicity, Oral, Category 3 | H301 |
| Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 | H311 |
| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | H332 |
| Harmful to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard, Category 3 | H402 |
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be inspected before use.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, a respirator is required.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated items like weighing paper, filter paper, and pipette tips, into a designated and clearly labeled waste container.
-
The container must be robust, sealable, and made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be locked or accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound or related compounds if a specific one is unavailable.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert personnel.
-
For minor spills, and if it is safe to do so, use dry cleanup procedures to avoid generating dust.[2]
-
Carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water.
-
For major spills, contact your institution's emergency response team.
-
Important Considerations:
-
NEVER dispose of this compound down the drain or in regular trash.
-
Avoid release into the environment.
-
Always handle waste in accordance with local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-1,3-benzothiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Methyl-1,3-benzothiazol-5-ol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The information presented is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and general best practices for handling related benzothiazole compounds.
Immediate Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Therefore, stringent adherence to the prescribed Personal Protective Equipment (PPE) is mandatory.
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect against serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required. | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | To avoid respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Inspect all PPE for integrity before use.
-
Keep the container tightly closed when not in use.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust or fumes.[2]
-
Do not eat, drink, or smoke in the work area.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid material to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
Experimental Protocol: Synthesis of a Benzothiazole Derivative (Representative)
Objective: To synthesize a 2-substituted benzothiazole via condensation reaction.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, dimethyl sulfoxide)
-
Catalyst (if required, e.g., an acid or base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol in the chosen solvent.
-
Add an equimolar amount of the aldehyde or carboxylic acid to the solution.
-
If required, add a catalytic amount of an acid or base.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Citations |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant. | |
| Contaminated Materials (PPE, labware) | Collect in a designated, labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company. | |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it in accordance with local regulations. |
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without proper training and equipment.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
